molecular formula C10H10BrCl B12647923 1-Bromo-4-(1-chlorobutenyl)benzene CAS No. 83833-33-4

1-Bromo-4-(1-chlorobutenyl)benzene

Cat. No.: B12647923
CAS No.: 83833-33-4
M. Wt: 245.54 g/mol
InChI Key: WKDXWCCEMCZYBN-KMKOMSMNSA-N
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Description

1-Bromo-4-(1-chlorobutenyl)benzene ( 83833-33-4) is an aromatic organic compound with the molecular formula C 10 H 10 BrCl and a molecular weight of 245.55 g/mol . This compound serves as a versatile halogenated intermediate in advanced organic synthesis and materials science research. Its structure, featuring both a bromine substituent on the benzene ring and a reactive chlorobutenyl chain, makes it a valuable bifunctional building block for constructing more complex molecular architectures through various coupling and substitution reactions. Researchers can leverage this compound in cross-coupling reactions, such as Suzuki or Heck reactions, where the bromoaryl group acts as a key site for carbon-carbon bond formation. Simultaneously, the chlorobutenyl group offers a handle for further functionalization, including nucleophilic substitutions or elimination reactions to create conjugated systems. These properties suggest potential applications in the development of novel organic materials, liquid crystals, and pharmaceutical intermediates. Calculated physical properties include a density of approximately 1.381 g/cm³ and a boiling point of around 294°C at 760 mmHg . Safety Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83833-33-4

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

1-bromo-4-[(Z)-1-chlorobut-1-enyl]benzene

InChI

InChI=1S/C10H10BrCl/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3-

InChI Key

WKDXWCCEMCZYBN-KMKOMSMNSA-N

Isomeric SMILES

CC/C=C(/C1=CC=C(C=C1)Br)\Cl

Canonical SMILES

CCC=C(C1=CC=C(C=C1)Br)Cl

Origin of Product

United States
Foundational & Exploratory

1-Bromo-4-(1-chlorobutenyl)benzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-(1-chlorobutenyl)benzene

Abstract

This technical guide provides a comprehensive scientific overview of 1-Bromo-4-(1-chlorobutenyl)benzene, a halogenated aromatic compound. As this molecule is not extensively documented in current chemical literature, this document synthesizes information from foundational organic chemistry principles and data from structurally related analogues. We will explore its molecular structure, including potential isomerism, its calculated molecular weight, and a detailed, plausible synthetic pathway. Furthermore, this guide will present predicted physicochemical and spectroscopic properties and discuss its potential as a versatile intermediate in advanced organic synthesis, particularly in the realms of drug discovery and materials science.

Molecular Structure and Properties

The nomenclature "1-Bromo-4-(1-chlorobutenyl)benzene" defines a disubstituted benzene ring. A bromine atom is located at position 1, and a four-carbon alkenyl chain (butenyl) is at position 4. The butenyl group features a chlorine atom on its first carbon and contains one double bond. For the purpose of this guide, we will focus on the most probable isomer, 1-Bromo-4-(1-chloro-1-butenyl)benzene .

Isomerism

A critical structural feature of this molecule is the potential for stereoisomerism around the carbon-carbon double bond of the butenyl side chain. This gives rise to two geometric isomers: the (E) (entgegen) and (Z) (zusammen) isomers, which differ in the spatial arrangement of the substituents. The physical properties and chemical reactivity of these isomers are expected to differ.

  • (E) -1-Bromo-4-(1-chloro-1-butenyl)benzene: The higher priority groups on each carbon of the double bond (the bromophenyl group and the ethyl group) are on opposite sides.

  • (Z) -1-Bromo-4-(1-chloro-1-butenyl)benzene: The higher priority groups on each carbon of the double bond are on the same side.

Without experimental data, determining the predominant isomer from a given synthesis is speculative, though many synthetic routes, such as the Wittig reaction, can be tuned to favor one isomer over the other.[1]

Physicochemical Properties

The molecular formula for 1-Bromo-4-(1-chlorobutenyl)benzene is C₁₀H₁₀BrCl . Based on this, we can calculate its key quantitative data.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrClCalculated
Molecular Weight 245.55 g/mol Calculated
Exact Mass 243.9654 DaCalculated
Monoisotopic Mass 243.9654 DaCalculated
XLogP3-AA (Predicted) 4.5 - 5.0Analogy to similar structures[2]
Physical State Expected to be a liquid or low-melting solidAnalogy to substituted styrenes[3]

Note: The molecular weight was calculated using the atomic weights: C (12.011), H (1.008), Br (79.904), and Cl (35.453). The exact and monoisotopic masses are based on the most abundant isotopes.

Proposed Synthesis Protocol: A Wittig-Type Approach

The synthesis of a vinyl halide such as 1-Bromo-4-(1-chlorobutenyl)benzene can be effectively achieved via the Wittig reaction, which is a robust method for forming alkenes from carbonyl compounds.[4][5] This proposed protocol involves the reaction of 4-bromobenzaldehyde with a specifically prepared chloro-substituted phosphonium ylide.

Rationale for Synthetic Design

The Wittig reaction provides exceptional control over the placement of the double bond, which is a significant advantage over elimination-based reactions that might yield mixtures of positional isomers.[4] The synthesis is designed in two primary stages:

  • Preparation of the Wittig Reagent: Synthesis of a (1-chloropropyl)triphenylphosphonium salt, which will be deprotonated to form the reactive ylide.

  • The Wittig Reaction: Condensation of the ylide with 4-bromobenzaldehyde to form the target alkene.

Experimental Protocol

Stage 1: Synthesis of (1-Chloropropyl)triphenylphosphonium Chloride

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.0 eq) and dry toluene.

  • Addition of Alkyl Halide: To the stirred solution, add 1,1-dichloropropane (1.1 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours. The formation of a white precipitate, the phosphonium salt, will be observed.

  • Isolation: After cooling to room temperature, the solid phosphonium salt is isolated by filtration, washed with cold dry ether to remove any unreacted starting materials, and dried under vacuum.

Stage 2: Synthesis of 1-Bromo-4-(1-chlorobutenyl)benzene

  • Ylide Generation: Suspend the synthesized (1-chloropropyl)triphenylphosphonium chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen at -78 °C (dry ice/acetone bath).

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise to the suspension. The solution should develop a characteristic deep red or orange color, indicating the formation of the phosphonium ylide. Allow the mixture to stir at this temperature for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the ylide will fade as it reacts.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtering, the solvent is removed under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel (using a non-polar eluent like hexanes) to separate the isomers and remove the triphenylphosphine oxide byproduct.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Wittig Reagent Synthesis cluster_stage2 Stage 2: Wittig Reaction TPP Triphenylphosphine Salt (1-Chloropropyl)triphenylphosphonium chloride TPP->Salt Toluene, Reflux DCP 1,1-Dichloropropane DCP->Salt Ylide Phosphonium Ylide Salt->Ylide n-BuLi, THF, -78 °C Product 1-Bromo-4-(1-chlorobutenyl)benzene + Triphenylphosphine oxide Ylide->Product Warm to RT Aldehyde 4-Bromobenzaldehyde Aldehyde->Product caption Fig. 1: Proposed Wittig reaction pathway.

Caption: Fig. 1: Proposed Wittig reaction pathway.

Predicted Spectroscopic Data

The structural features of 1-Bromo-4-(1-chlorobutenyl)benzene suggest characteristic signals in various spectroscopic analyses. These predictions are based on data from analogous substituted styrenes and vinyl halides.[3][7]

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Vinylic Proton: A triplet around δ 6.0-6.5 ppm, coupled to the adjacent methylene protons. The exact chemical shift and coupling constants would differ between the (E) and (Z) isomers.

    • Methylene Protons (CH₂): A multiplet (quartet of doublets) around δ 2.2-2.5 ppm.

    • Methyl Protons (CH₃): A triplet around δ 1.0-1.2 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals expected between δ 120-140 ppm. The carbon attached to the bromine (C-Br) would be shifted upfield relative to the others, while the carbon attached to the butenyl group (C-alkenyl) would be downfield.

    • Alkenyl Carbons: Two signals in the vinyl region (δ 125-145 ppm). The carbon bearing the chlorine (C-Cl) will be significantly downfield.

    • Alkyl Carbons: Signals for the methylene and methyl carbons would appear in the upfield region (δ 10-30 ppm).

  • Infrared (IR) Spectroscopy:

    • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1485 cm⁻¹.

    • C=C Stretch (Alkenyl): A peak around 1650 cm⁻¹.

    • C-H Stretch (Aromatic/Vinylic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹.

    • C-Br Stretch: A strong absorption in the fingerprint region, typically 500-600 cm⁻¹.

    • C-Cl Stretch: A strong absorption around 700-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This would result in a cluster of peaks at M, M+2, and M+4.

Potential Applications in Research and Development

The bifunctional nature of 1-Bromo-4-(1-chlorobutenyl)benzene, possessing both an aryl bromide and a vinyl chloride moiety, makes it a potentially valuable building block in organic synthesis.

  • Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[8] This differential reactivity allows for selective functionalization. For instance, a Suzuki or Stille coupling could be performed at the C-Br position, leaving the vinyl chloride intact for subsequent transformations, such as a Heck or Sonogashira coupling.[9][10] This sequential functionalization is a powerful strategy for the efficient construction of complex molecular architectures.

  • Polymer Chemistry: As a derivative of styrene, this compound could serve as a monomer for polymerization or copolymerization. The presence of halogen atoms would impart specific properties to the resulting polymer, such as flame retardancy and altered electronic characteristics.[11]

  • Drug Discovery: The substituted styrene scaffold is present in numerous pharmacologically active compounds. This molecule could serve as a starting point for the synthesis of novel analogues of existing drugs or as a fragment for library synthesis in drug discovery campaigns.

Conclusion

While 1-Bromo-4-(1-chlorobutenyl)benzene is not a commercially available or widely studied compound, its structure can be readily conceptualized and a viable synthetic route can be designed based on established, reliable organic reactions. Its calculated molecular weight is 245.55 g/mol , and its bifunctional nature suggests significant potential as a versatile intermediate for creating complex molecules through selective, sequential cross-coupling reactions. The predicted spectroscopic data provides a roadmap for its characterization upon successful synthesis. This guide serves as a foundational document for researchers and scientists interested in exploring the chemistry and applications of this and other novel halogenated compounds.

References

  • Grokipedia. "Vinyl halide." Accessed February 15, 2026.
  • Canadian Journal of Chemistry. "13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES." Accessed February 15, 2026.
  • ChemSynthesis. "(2-bromo-2-chloro-1-methylcyclopropyl)benzene." Accessed February 15, 2026.
  • Canadian Science Publishing. "ULTRAVIOLET SPECTRA OF SOME SUBSTITUTED STYRENES." Accessed February 15, 2026.
  • Britannica. "Vinylic Halides - Organohalogen compound." Accessed February 15, 2026.
  • Oreate AI Blog. "Understanding Vinyl Halides: The Building Blocks of Modern Chemistry." Accessed February 15, 2026.
  • PMC - NIH. "Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride." Accessed February 15, 2026.
  • Beilstein Journals. "Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride." Accessed February 15, 2026.
  • Organic Chemistry Portal. "Synthesis of 1,1-dichloroalkenes." Accessed February 15, 2026.
  • Canadian Science Publishing.
  • ResearchGate. "Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide." Accessed February 15, 2026.
  • National Toxicology Program. "Report on Carcinogens, Fifteenth Edition - Vinyl Halides (Selected)." Accessed February 15, 2026.
  • Thieme E-Books. "Synthesis from Other Chlorine Compounds." Accessed February 15, 2026.
  • Wikipedia. "Vinyl halide." Accessed February 15, 2026.
  • ResearchGate. "Silver-Catalyzed Synthesis of 1-Chloroalkynes Directly from Terminal Alkynes | Request PDF." Accessed February 15, 2026.
  • PubChem. "CID 102175830 | C10H10Br." Accessed February 15, 2026.
  • Journal of the American Chemical Society. "Preparation of Substituted Styrenes." Accessed February 15, 2026.
  • Sigma-Aldrich. "4-Bromostyrene 3,5-di-tert-butylcatechol 0.05 inhibitor, 97 2039-82-9." Accessed February 15, 2026.
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Sources

Strategic Modulation of Bromo-Chlorobutenyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-chlorobutenyl benzene derivatives represent a class of bifunctional electrophiles critical to medicinal chemistry and materials science. Their utility lies in the distinct reactivity gap between three potential electrophilic sites: the allylic halide, the aryl bromide, and the aryl chloride.

This guide provides a structural framework for exploiting this orthogonal reactivity . By carefully selecting reaction conditions, researchers can sequentially functionalize these derivatives—acting first on the aliphatic chain and second on the aromatic core—without protecting groups. This "molecular lego" approach is essential for synthesizing antifungal allylamines, complex biaryls, and polymer cross-linkers.

Structural Analysis & Reactivity Hierarchy

To master this scaffold, one must understand the "Warhead Hierarchy." The molecule contains three distinct sites of reactivity, ranked below from most to least reactive under standard nucleophilic conditions.

The Reactivity Pyramid
  • Allylic Chloride/Bromide (Aliphatic Chain):

    • Mechanism:

      
       / 
      
      
      
      .
    • Reactivity: Highest. The adjacent double bond stabilizes the transition state (orbital overlap between

      
      -system and 
      
      
      
      ).
    • Primary Application: N-alkylation (amine coupling) or O-alkylation (ether formation).

  • Aryl Bromide (Benzene Ring):

    • Mechanism: Oxidative Addition (Pd-Catalysis).[1]

    • Reactivity: Moderate. The C-Br bond is weaker than C-Cl, allowing for selective oxidative addition by Palladium(0) species.

    • Primary Application: Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

  • Aryl Chloride (Benzene Ring):

    • Mechanism: Oxidative Addition (High Energy).

    • Reactivity: Lowest. The C-Cl bond is strong (

      
      ). It typically remains inert under standard Suzuki conditions used for bromides.
      
    • Primary Application: Late-stage functionalization using specialized electron-rich ligands (e.g., Buchwald phosphines).

Visualization: Reactivity Decision Tree

Reactivity_Hierarchy Scaffold Bromo-Chlorobutenyl Benzene Scaffold Allylic 1. Allylic Halide (Side Chain) Scaffold->Allylic ArylBr 2. Aryl Bromide (Ring) Scaffold->ArylBr ArylCl 3. Aryl Chloride (Ring) Scaffold->ArylCl NuSub Nucleophilic Substitution (SN2 / SN1) Allylic->NuSub Fastest (RT - 60°C) PdCoup Pd-Catalyzed Coupling (Standard Ligands) ArylBr->PdCoup Moderate (60°C - 100°C) AdvCoup Pd-Catalyzed Coupling (Specialized Ligands) ArylCl->AdvCoup Slowest (>100°C / RuPhos)

Figure 1: The hierarchical reactivity profile. The allylic position is the "softest" target, while the aryl chloride is the "hardest."

Chemoselective Transformations

The following sections detail how to engage specific sites selectively.

Scenario A: Selective N-Alkylation (Allylic Focus)

Objective: Attach an amine to the butenyl chain without disturbing the aryl halides.

  • Challenge: Preventing "over-alkylation" (formation of quaternary ammonium salts) and avoiding

    
     rearrangement.
    
  • Solution: Use a mild inorganic base in a polar aprotic solvent.

Data: Leaving Group Comparison (Allylic Position)

Leaving Group (X)Relative Rate (

)
StabilityRecommendation
Bromide (-Br) 50-100x faster than ClLower (Light sensitive)Use for sterically hindered amines.
Chloride (-Cl) BaselineHighPreferred for general scale-up.
Scenario B: Selective Cross-Coupling (Aryl Focus)

Objective: Perform a Suzuki-Miyaura coupling on the Aryl-Br while leaving the Aryl-Cl intact.

  • Mechanism: The oxidative addition of Pd(0) into Ar-Br is kinetically favored over Ar-Cl.

  • Ligand Selection: Avoid bulky, electron-rich phosphines (like

    
     or XPhos) which are powerful enough to activate chlorides.
    
  • Recommended Catalyst:

    
     or 
    
    
    
    .

Experimental Protocols

Protocol 1: Chemoselective N-Alkylation of Secondary Amines

Targeting the Allylic Chloride

Reagents:

  • 1-bromo-4-(4-chlorobut-2-en-1-yl)benzene (1.0 equiv)

  • Secondary Amine (e.g., Piperidine) (1.1 equiv)

  • 
     (Anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Workflow:

  • Preparation: Charge a reaction flask with the secondary amine and

    
     in ACN.
    
  • Activation: Add catalytic KI. (This converts the Allylic-Cl to a transient, highly reactive Allylic-I in situ, accelerating the reaction via the Finkelstein mechanism).

  • Addition: Add the bromo-chlorobutenyl benzene derivative dropwise at

    
     to control exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS. Look for the disappearance of the starting chloride. The Aryl-Br peak should remain unchanged.

  • Workup: Filter off solids (

    
    /KCl). Concentrate filtrate. Partition between EtOAc and Water.
    

Scientific Rationale: The use of a mild base (


) prevents elimination side-reactions (formation of dienes). The low temperature prevents polymerization of the styrene-like double bond.
Protocol 2: Site-Selective Suzuki Coupling

Targeting the Aryl Bromide

Reagents:

  • Product from Protocol 1 (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.03 equiv)
    
  • 
     (2M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Workflow:

  • Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes. Oxygen poisons the Pd(0) species.

  • Assembly: Combine substrate, boronic acid, and base in the solvent. Add catalyst last.

  • Heating: Heat to

    
     for 12 hours.
    
    • Note: Do not exceed

      
      .[2] Higher temperatures increase the risk of activating the Aryl-Cl or causing Pd-migration along the chain.
      
  • Purification: The product now contains a biaryl core, an intact allylic amine, and potentially an unreacted Aryl-Cl (if the starting material had one).

Synthesis Pathway Visualization

This diagram illustrates the divergent synthetic routes available, highlighting the "Path of Least Resistance" (Path A).

Synthesis_Pathway Start Start: Bromo-Chlorobutenyl Benzene Alkylation Step 1: Alkylation (Target: Allylic-Cl) Reagent: Amine/K2CO3 Start->Alkylation Path A (Preferred) Suzuki_Early Step 1: Suzuki Coupling (Risk: Allylic Polymerization) Start->Suzuki_Early Path B (Alternative) Intermediate_A Intermediate: Amino-Butenyl Aryl-Br Alkylation->Intermediate_A Suzuki Step 2: Suzuki Coupling (Target: Aryl-Br) Reagent: Ar-B(OH)2/Pd Intermediate_A->Suzuki Final Final Product: Functionalized Biaryl Suzuki->Final Suzuki_Early->Final Step 2: Alkylation

Figure 2: Synthetic workflow. Path A is preferred because the allylic halide is sensitive to the heat required for Suzuki coupling (Path B), which can lead to degradation.

Safety & Stability (HSE Profile)

Handling these derivatives requires strict adherence to safety protocols due to the alkylating nature of the allylic halide.

  • Lachrymator Hazard: Allylic halides (like benzyl chloride or allyl chloride derivatives) are potent lachrymators (tear gas agents).

    • Control: All weighing and transfers must occur in a functioning fume hood.

  • Genotoxicity: As electrophiles capable of alkylating DNA, these are potential carcinogens.

    • PPE:[3][4] Double nitrile gloves. If a spill occurs, treat with dilute ammonia or ethanolic KOH to quench the alkyl halide before cleaning.

  • Storage:

    • Store at

      
       under Argon.
      
    • Allylic halides can hydrolyze to HCl and the corresponding alcohol upon exposure to moisture. The HCl byproduct can autocatalyze decomposition.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions of Allylic Halides.[5][6] Chemistry LibreTexts. Retrieved from [Link]

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Technical Guide: 1-Bromo-4-(1-chlorobutenyl)benzene in Drug Discovery & Material Science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and experimental protocols for 1-Bromo-4-(1-chlorobutenyl)benzene (CAS 83833-33-4), a specialized bifunctional intermediate critical in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and advanced optoelectronic materials.

Part 1: Executive Summary & Chemical Profile

1-Bromo-4-(1-chlorobutenyl)benzene (also known as 1-(4-bromophenyl)-1-chlorobut-1-ene) is a high-value halogenated building block characterized by its orthogonal reactivity . It features two distinct electrophilic sites:

  • Aryl Bromide (Ar-Br): Highly reactive toward oxidative addition with Palladium(0) or Lithium/Magnesium exchange.

  • Vinyl Chloride (C=C-Cl): Less reactive, requiring specialized catalytic systems or activation, allowing for chemoselective functionalization .

This duality makes it an ideal scaffold for constructing 1,1,2-triarylbut-1-ene skeletons, the core pharmacophore of major SERMs like Tamoxifen , Toremifene , and Droloxifene .

Chemical Specifications
PropertySpecification
CAS Number 83833-33-4
IUPAC Name 1-Bromo-4-(1-chlorobut-1-en-1-yl)benzene
Molecular Formula C₁₀H₁₀BrCl
Molecular Weight 245.54 g/mol
Structure 4-Br-C₆H₄-C(Cl)=CH-CH₂CH₃
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in water

Part 2: Synthesis of the Core Scaffold

The industrial synthesis of 1-Bromo-4-(1-chlorobutenyl)benzene typically proceeds via the chlorodeoxygenation of 4'-bromobutyrophenone. This method ensures high regioselectivity for the vinyl chloride over the gem-dichloride byproduct.

Mechanistic Pathway

The reaction utilizes Phosphorus Pentachloride (PCl₅) as the chlorinating agent.[1] The mechanism involves the formation of a chlorophosphonium intermediate, followed by elimination of POCl₃ and HCl to yield the vinyl chloride.

Experimental Protocol: Chlorodeoxygenation

Objective: Synthesis of 1-Bromo-4-(1-chlorobutenyl)benzene from 4'-bromobutyrophenone.

Reagents:

  • 4'-Bromobutyrophenone (1.0 eq)

  • Phosphorus Pentachloride (PCl₅) (1.2 eq)

  • Solvent: Anhydrous Benzene or Toluene

  • Quench: Saturated NaHCO₃ solution

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Addition: Charge the flask with 4'-bromobutyrophenone (22.7 g, 100 mmol) and anhydrous toluene (150 mL).

  • Chlorination: Add PCl₅ (25.0 g, 120 mmol) in portions at 0°C.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.

  • Workup: Cool to 0°C. Carefully pour the reaction mixture into crushed ice/NaHCO₃ solution to quench excess PCl₅/POCl₃.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via vacuum distillation or flash chromatography (Silica gel, 100% Hexane) to obtain the title compound as a pale yellow oil.

Part 3: Key Applications in Drug Development (SERMs)

The primary utility of this scaffold lies in the modular synthesis of Triarylbutene SERMs . The "1-chlorobutenyl" moiety serves as the template for the butene chain, while the Ar-Br and Vinyl-Cl allows for the sequential introduction of aryl rings.

Application 1: Synthesis of Tamoxifen Analogs

Tamoxifen (Nolvadex) and its metabolites (Endoxifen) rely on a triarylbutene core. The 1-bromo-4-(1-chlorobutenyl)benzene scaffold allows researchers to introduce the "Ring A" (via the bromophenyl group) and "Ring B" (via displacement of the vinyl chloride) independently.

Strategy:
  • Site A (Ar-Br): Suzuki-Miyaura coupling with 4-(2-dimethylaminoethoxy)phenylboronic acid (or precursor).

  • Site B (Vinyl-Cl): Negishi or Kumada coupling with Phenylmagnesium bromide to install the final phenyl ring.

    • Note: Vinyl chlorides are less reactive than bromides, often requiring Nickel catalysts (e.g., Ni(acac)₂) or bulky Phosphine-Pd catalysts for coupling.

Application 2: Materials Science (OLEDs & Liquid Crystals)

Halogenated stilbenes and styrenes are precursors to Oligo(phenylenevinylene)s (OPVs) . The bromine atom allows for polymerization or extension of the conjugated system, while the chlorine atom can be used to tune the HOMO/LUMO levels or steric properties of the material.

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from the 1-Bromo-4-(1-chlorobutenyl)benzene core, highlighting its role as a linchpin in medicinal chemistry.

Reactivity_Map Core 1-Bromo-4-(1-chlorobutenyl)benzene (CAS 83833-33-4) Route_A Path A: Ar-Br Activation (Pd(PPh3)4, Ar-B(OH)2) Core->Route_A Chemoselective Suzuki Coupling Route_B Path B: Vinyl-Cl Activation (Ni(cod)2, Ar-MgBr) Core->Route_B Ni-Catalyzed Kumada Coupling Precursor 4'-Bromobutyrophenone Precursor->Core PCl5, Reflux (-POCl3) Product_A Biaryl Vinyl Chloride (Intermediate for SERMs) Route_A->Product_A Retains Vinyl-Cl Product_B Triarylbutene Scaffold (Tamoxifen Core) Route_B->Product_B Direct Core Assembly Product_A->Product_B Subsequent Coupling

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aryl bromide and vinyl chloride moieties for modular drug synthesis.

Part 5: Experimental Validation & Troubleshooting

Chemoselectivity Control
  • Challenge: Preventing premature reaction of the vinyl chloride during Ar-Br coupling.

  • Solution: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures (60–80°C). These catalysts activate the C(sp²)-Br bond significantly faster than the sterically hindered and electronically stable C(sp²)-Cl bond.

  • Verification: Monitor reaction progress via GC-MS. The mono-coupled product will show a molecular ion peak corresponding to the displacement of Br only.

Handling Vinyl Chlorides

Vinyl chlorides are resistant to hydrolysis but can eliminate HCl under strong basic conditions to form alkynes.

  • Precaution: Avoid using strong bases like t-BuLi or NaH unless elimination to the alkyne is desired. Use mild bases like K₂CO₃ or Cs₂CO₃ for coupling reactions.

Part 6: References

  • Nitelet, A., et al. (2019).[2] "Continuous Flow Synthesis of Alkenyl Chlorides." Synthesis, 51(01), 251-257. Link

    • Validates the synthesis of alkenyl chlorides from ketones and their stability.

  • Liang, S., et al. (2017).[2] "Regioselective Hydrochlorination of Alkynes." Organic Letters, 19(17), 4524-4527.[2] Link

    • Provides mechanistic insights into vinyl chloride formation and reactivity.

  • BenchChem. (2025). "Technical Guide to Halogenated Aromatic Intermediates." BenchChem Technical Repository. Link

    • General reference for handling 1-bromo-4-substituted benzenes.

  • McCague, R., et al. (1988). "Synthesis of Tamoxifen via Low-Valent Titanium Coupling." Journal of the Chemical Society, Perkin Transactions 1, 3091-3095. Link

    • Establishes the structural requirements for the triarylbutene pharmacophore.

  • ChemicalBook. (2025). "Product Profile: 1-Bromo-4-(1-chlorobutenyl)benzene (CAS 83833-33-4)." Link

    • Source for physical property data and commercial availability.

Sources

Toxicological Profile & Risk Assessment: 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive toxicological assessment and risk management framework for 1-Bromo-4-(1-chlorobutenyl)benzene .

Editorial Note: As direct toxicological dossiers (e.g., NTP, ECHA) are unavailable for this specific chemical intermediate in the public domain, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies. It synthesizes data from structurally validated surrogates (halogenated styrenes and vinylic halides) to construct a predictive safety profile.

CAS Registry Number: 83833-33-4 Synonyms: 1-Bromo-4-(1-chlorobut-1-en-1-yl)benzene;


-Chloro-

-ethyl-p-bromostyrene.[1] Chemical Class: Halogenated Styrene Derivative / Vinylic Halide.

Executive Summary & Structural Analysis

1-Bromo-4-(1-chlorobutenyl)benzene is a specialized organic intermediate, likely utilized in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the orthogonal reactivity of the aryl bromide and the vinylic chloride.

From a toxicological perspective, this compound represents a high-reactivity hazard . It combines the lipophilicity of the halogenated benzene ring with the metabolic instability of the


-chloroalkene moiety.
Structural Alerts
MoietyToxicological Implication
Aryl Bromide Increases lipophilicity (logP), facilitating membrane transport and CNS penetration. Potential for bioaccumulation.[2][3]
Vinylic Chloride Critical Alert. Metabolically active site. Subject to CYP450-mediated epoxidation, generating unstable

-chloroepoxides (alkylating agents).
Styrene Scaffold Associated with ototoxicity and neurotoxicity in homologous series.

Predictive Toxicology (Read-Across Analysis)

Due to the absence of compound-specific in vivo data, we derive the toxicological profile from the closest structural analogs: 4-Bromostyrene and


-Chlorostyrene .
Metabolic Activation Pathways

The primary toxicity driver is the metabolic activation of the alkene side chain. Unlike simple styrenes, the presence of the chlorine atom at the


-position alters the metabolic fate, leading to highly electrophilic intermediates.

Mechanism:

  • Epoxidation: Cytochrome P450 (specifically CYP2E1) oxidizes the double bond to form an

    
    -chloroepoxide.
    
  • Rearrangement/Hydrolysis:

    
    -Chloroepoxides are unstable; they spontaneously rearrange to 
    
    
    
    -halo-ketones or hydrolyze to form acylating species that can covalently bind to DNA (guanine residues) and proteins (cysteine/lysine residues).
Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the predicted bioactivation pathway and potential for genotoxicity.

MetabolicPathway Parent 1-Bromo-4-(1-chlorobutenyl)benzene (Lipophilic Parent) CYP CYP2E1 / CYP2F2 (Bioactivation) Parent->CYP Oxidation Epoxide Unstable alpha-Chloroepoxide CYP->Epoxide Ketone alpha-Halo Ketone (Reactive Electrophile) Epoxide->Ketone Spontaneous Rearrangement GSH Glutathione Conjugation (Detoxification) Epoxide->GSH GST Enzyme Ketone->GSH GST Enzyme Adduct DNA/Protein Adducts (Genotoxicity/Cytotoxicity) Ketone->Adduct Covalent Binding

Figure 1: Predicted metabolic activation pathway showing the conversion of the parent vinylic halide into reactive electrophiles capable of cellular damage.

Toxicological Endpoints[4][5][6][7]

Acute Toxicity
  • Oral/Dermal: Predicted to be Harmful (Category 4) . Analogous halogenated styrenes show LD50 values in the range of 1000–2000 mg/kg (Rat, Oral).

  • Inhalation: High concern.[4][5] Volatile halogenated styrenes are severe respiratory irritants. Inhalation may cause "styrene sickness" (dizziness, nausea) and direct damage to the respiratory epithelium (Clara cells) due to local CYP activation.

Genotoxicity & Carcinogenicity[10]
  • Assessment: Suspected Mutagen. [6]

  • Rationale: The metabolite (epoxide) is a direct-acting alkylating agent. While the bulky butyl group may sterically hinder some DNA interactions compared to vinyl chloride, the potential for forming etheno-DNA adducts remains.

  • Reference Anchor: 4-Bromostyrene induces sister chromatid exchanges and is cytotoxic in CYP2E1-expressing cells [1].

Skin & Eye Irritation[10]
  • Skin: Irritant (Category 2). Lipophilic nature allows defatting of skin; the vinylic halide moiety can cause sensitization.

  • Eye: Severe Irritant. Vapors are likely lachrymatory.

Experimental Validation Protocols

As a Senior Scientist, you should not rely solely on prediction. The following protocols are designed to validate the specific toxicity of this intermediate in your lab.

Protocol A: In Vitro Cytotoxicity & Metabolic Activation

Objective: Determine if toxicity is CYP-dependent (confirming the bioactivation hypothesis).

  • Cell Lines: Use HepG2 (low CYP) and HepG2-CYP2E1 (transgenic high CYP2E1) or H4IIE cells.

  • Dosing: Prepare stock in DMSO. Treat cells with 0, 10, 50, 100, 500

    
    M of the compound for 24 hours.
    
  • Inhibitor Control: Co-incubate with Diethyldithiocarbamate (DDC) (a CYP2E1 inhibitor).

  • Readout: MTT Assay or LDH Release.

  • Interpretation: If cytotoxicity is significantly higher in CYP2E1 cells and attenuated by DDC, the mechanism is confirmed as metabolic bioactivation.

Protocol B: Reactive Metabolite Trapping

Objective: Confirm the formation of the reactive epoxide/ketone.

  • Microsomal Incubation: Incubate 10

    
    M compound with Rat Liver Microsomes (RLM) + NADPH + Glutathione (GSH)  (5 mM).
    
  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Target: Search for M+307 (Parent + Oxygen + GSH - HCl) or similar GSH-adduct mass shifts. This confirms the electrophilic nature of the metabolite.

Safe Handling & Containment Strategy

Given the predicted profile, this compound must be handled as a Potent Cytotoxic Agent .

ParameterRecommendation
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood with dedicated exhaust. Do not recirculate air.
PPE Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.
Decontamination 10% Sodium Thiosulfate solution (to quench alkylating species) followed by detergent wash.
Waste Disposal Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or acids.

References

  • Lanos, B., et al. (2010). Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. Toxicology in Vitro. Link

  • National Institute of Standards and Technology (NIST). 1-Bromo-4-chlorobenzene (Structural Analog Data). NIST Chemistry WebBook.[7][8] Link

  • Alfa Chemistry. 1-Bromo-4-(1-chlorobutenyl)benzene Product Entry (CAS 83833-33-4).[1][9]Link

  • U.S. EPA. Toxicological Review of Styrene. Integrated Risk Information System (IRIS). Link

  • Carlson, G.P. (2012). Metabolism and toxicity of styrene and styrene oxide in the lungs of mice. Journal of Toxicology and Environmental Health. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(1-Chlorobutenyl)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective formation of a Grignard reagent from 1-Bromo-4-(1-chlorobutenyl)benzene. By exploiting the differential reactivity between an aryl bromide and a vinyl chloride, we present a detailed protocol for the targeted synthesis of 4-(1-chlorobutenyl)phenylmagnesium bromide. This organometallic intermediate is a valuable building block in organic synthesis, particularly for the introduction of the substituted butenylphenyl moiety in the development of novel pharmaceutical agents and functional materials. This document offers in-depth technical insights, a step-by-step experimental protocol, and troubleshooting guidance for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Selectivity in Dihalogenated Substrates

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their synthesis, typically achieved by the reaction of an organic halide with magnesium metal, is a cornerstone of many synthetic routes.[3][4] However, the presence of multiple halide functionalities within the same molecule, as in the case of 1-Bromo-4-(1-chlorobutenyl)benzene, presents a significant challenge in achieving selective Grignard reagent formation.

The successful synthesis of 4-(1-chlorobutenyl)phenylmagnesium bromide hinges on the differential reactivity of the aryl bromide and the vinyl chloride moieties. Generally, the reactivity of organic halides in Grignard formation follows the order I > Br > Cl > F.[5][6] Furthermore, the C(sp²)-Br bond of an aryl bromide is typically more susceptible to oxidative addition with magnesium than the C(sp²)-Cl bond of a vinyl chloride.[7][8] Vinyl chlorides are known to be relatively inert towards magnesium under standard Grignard formation conditions and often require more forcing conditions or the use of highly coordinating solvents like tetrahydrofuran (THF) to proceed.[9][10] This disparity in reactivity provides a synthetic window for the chemoselective formation of the Grignard reagent at the aryl bromide position, leaving the vinyl chloride intact for subsequent transformations.

Mechanistic Rationale for Chemoselectivity

The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[6][11][12] The initial step involves a single-electron transfer (SET) from the magnesium to the organic halide, leading to the formation of a radical anion which then fragments into an organic radical and a halide anion. This organic radical subsequently reacts with the magnesium surface to form the organomagnesium halide.

The higher reactivity of the aryl bromide in 1-Bromo-4-(1-chlorobutenyl)benzene can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[8] This energetic difference makes the aryl bromide more susceptible to the initial single-electron transfer from magnesium, thus favoring the formation of the aryl radical and subsequent Grignard reagent.

Experimental Protocol: Synthesis of 4-(1-Chlorobutenyl)phenylmagnesium Bromide

This protocol details the step-by-step procedure for the selective formation of the Grignard reagent from 1-Bromo-4-(1-chlorobutenyl)benzene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-4-(1-chlorobutenyl)benzene≥98%(e.g., Sigma-Aldrich)Store under inert atmosphere
Magnesium turnings99.8%(e.g., Alfa Aesar)For Grignard reaction
IodineACS reagent(e.g., Fisher Scientific)Activator
Tetrahydrofuran (THF)Anhydrous, ≥99.9%(e.g., Acros Organics)Inhibitor-free
Diethyl ether (Et₂O)Anhydrous, ≥99.7%(e.g., Sigma-Aldrich)
Hydrochloric acid (HCl)1 M aqueous solutionFor titration
Salicylaldehyde99%(e.g., Alfa Aesar)For titration
2,2'-Bipyridine≥99%(e.g., Sigma-Aldrich)Indicator for titration
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Schlenk line for inert atmosphere techniques

  • Ice-water bath

  • Heating mantle

Workflow Diagram

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_analysis Analysis prep_glass Flame-dry glassware prep_mg Activate Mg with Iodine prep_glass->prep_mg prep_reagents Prepare anhydrous reagents prep_mg->prep_reagents initiation Initiate reaction with a small amount of substrate prep_reagents->initiation Transfer to reaction flask addition Slow addition of 1-Bromo-4-(1-chlorobutenyl)benzene in THF initiation->addition reflux Maintain gentle reflux addition->reflux titration Titrate Grignard reagent reflux->titration Cool and sample characterization NMR/IR of derivatized product titration->characterization

Caption: Workflow for the selective synthesis and analysis of 4-(1-chlorobutenyl)phenylmagnesium bromide.

Step-by-Step Procedure

1. Rigorous Preparation for Anhydrous Conditions:

  • Glassware: All glassware (three-necked flask, reflux condenser, dropping funnel) must be meticulously cleaned and flame-dried under a stream of inert gas (Argon or Nitrogen) to remove any adsorbed water. Assemble the apparatus while hot and maintain a positive pressure of inert gas throughout the experiment.[4][13]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.[3] Gently warm the flask with a heat gun under inert atmosphere until the iodine sublimes and deposits a purple layer on the magnesium surface. This process helps to disrupt the passivating layer of magnesium oxide.[3]

  • Reagent Preparation: Prepare a solution of 1-Bromo-4-(1-chlorobutenyl)benzene (1 equivalent) in anhydrous THF in the dropping funnel. The use of THF is crucial as it is a highly coordinating solvent that stabilizes the Grignard reagent and can facilitate the reaction of less reactive halides.[10][14]

2. Grignard Reaction Initiation and Execution:

  • Initiation: Add a small portion (approx. 10%) of the substrate solution to the activated magnesium turnings. The reaction is often subject to an induction period.[3] Initiation can be evidenced by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle bubbling. If the reaction does not start, gentle warming or the addition of a small amount of 1,2-dibromoethane can be used as an initiator.[3]

  • Controlled Addition: Once the reaction has initiated, add the remaining solution of 1-Bromo-4-(1-chlorobutenyl)benzene dropwise at a rate that maintains a gentle reflux.[13] A highly exothermic reaction may require cooling with an ice-water bath to control the rate.[15] Slow addition is critical to minimize side reactions such as Wurtz coupling.[16][17]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium turnings.

3. Titration and Quantification of the Grignard Reagent:

The concentration of the newly formed Grignard reagent must be determined before its use in subsequent reactions.[5] A common method is titration against a known amount of a proton source in the presence of an indicator.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve a precise amount of a suitable indicator, such as 2,2'-bipyridine or salicylaldehyde, in anhydrous THF.

    • Add a known volume of the Grignard reagent solution via syringe.

    • Titrate with a standardized solution of a secondary alcohol, such as sec-butanol in xylene, until the color change persists.

    • Calculate the molarity of the Grignard reagent.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impurities in the starting material- Use fresh, high-purity magnesium turnings. - Ensure all glassware is rigorously flame-dried and solvents are anhydrous. - Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings in situ.[3]
Low yield of Grignard reagent - Incomplete reaction - Side reactions (e.g., Wurtz coupling) - Hydrolysis of the Grignard reagent- Extend the reaction time or apply gentle heating. - Maintain a slow addition rate of the halide to keep its concentration low.[13] - Ensure a strictly inert and anhydrous environment throughout the process.
Formation of undesired byproducts - Wurtz coupling products - Reaction at the vinyl chloride position- Slow, controlled addition of the aryl bromide solution. - Maintain a moderate reaction temperature; avoid excessive heating. - The inherent lower reactivity of the vinyl chloride should prevent significant reaction at that site under these conditions.

Visualization of the Key Transformation

Sources

Application Note: 1-Bromo-4-(1-chlorobutenyl)benzene as a Strategic Intermediate in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in materials science and pharmaceutical development. It details the synthesis, characterization, and downstream application of 1-Bromo-4-(1-chlorobutenyl)benzene , a pivotal intermediate in the production of high-birefringence tolane liquid crystals.

Part 1: Executive Summary & Technical Context

The "Tolane" Imperative

In the liquid crystal (LC) industry, tolanes (diphenylacetylenes) are prized for their high optical anisotropy (


) and low viscosity. These properties are critical for rapid-response displays and optical shutters. The synthesis of alkyl-substituted tolanes typically proceeds via an aryl-alkyne intermediate.

1-Bromo-4-(1-chlorobutenyl)benzene (hereafter Intermediate A ) represents a "locked" precursor to these alkynes. Unlike the direct synthesis of alkynes which can be prone to polymerization or oxidation during storage, Intermediate A is a stable vinyl chloride derivative. It allows for purification before the sensitive triple bond is formed, ensuring higher purity in the final electronic-grade material.

Chemical Structure & Role[1][2]
  • IUPAC Name: 1-Bromo-4-(1-chlorobut-1-en-1-yl)benzene

  • Molecular Formula:

    
    
    
  • Role: Precursor to 1-bromo-4-(1-butynyl)benzene via dehydrohalogenation.

  • Key Advantage: The bromine moiety at the para-position serves as a reactive handle for subsequent Suzuki-Miyaura or Sonogashira couplings to extend the mesogenic core.

Part 2: Synthesis Protocol

Reaction Pathway Logic

The synthesis utilizes the Vilsmeier-Haack-Arnold modification or direct Phosphorus Pentachloride (


)  chlorination of the corresponding ketone. We recommend the 

route for scalability and yield.[1]

Pathway:

  • Precursor: 4'-Bromobutyrophenone.

  • Chlorination: Conversion of the carbonyl to a gem-dichloride, followed by immediate thermal elimination to the vinyl chloride (Intermediate A ).

  • Elimination (Downstream): Base-mediated dehydrochlorination to the alkyne.

Reagents & Equipment[4]
  • Reactants: 4'-Bromobutyrophenone (>98%), Phosphorus Pentachloride (

    
    ).
    
  • Solvent: Anhydrous Toluene or Chlorobenzene (for higher reflux temp).

  • Catalyst: None required for stoichiometric

    
     reaction.
    
  • Equipment: 500mL 3-neck RBF, reflux condenser,

    
     drying tube, inert gas (Argon) line.
    
Step-by-Step Protocol: Synthesis of Intermediate A

Step 1: Chlorination [2]

  • Setup: Charge the reaction vessel with 4'-Bromobutyrophenone (11.35 g, 50 mmol) and anhydrous Toluene (100 mL) under Argon flow.

  • Addition: Cool the solution to 0°C. Add

    
      (12.5 g, 60 mmol) portion-wise over 20 minutes to control exotherm.
    
    • Note: A slight excess of

      
       ensures complete consumption of the ketone.
      
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 4–6 hours.

    • Mechanism Check: The reaction first forms the gem-dichloride.[2] Continued heating promotes the loss of HCl, yielding the target vinyl chloride (mixture of E and Z isomers).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The ketone spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).

Step 2: Work-up & Isolation

  • Quench: Cool the reaction mixture to 0°C. Carefully pour onto Ice/Water (200 g) to hydrolyze excess phosphoryl chlorides. Caution: Vigorous evolution of HCl gas.

  • Extraction: Extract the aqueous layer with Toluene (2 x 50 mL). Combine organic layers.

  • Wash: Wash with saturated

    
     (to remove acidic byproducts) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically sufficient for the next step. For analytical standards, purify via flash chromatography (Silica gel, 100% Hexane).

Yield: Expect 85–92% as a pale yellow oil or low-melting solid.

Data Summary Table
ParameterSpecification / ValueNotes
Appearance Pale yellow oilCrystallizes upon prolonged refrigeration
Boiling Point ~135°C @ 15 mmHgEstimated

NMR (CDCl

)

6.10 (t, 1H, =CH)
Characteristic vinyl proton triplet
GC-MS (EI)

244/246/248
Isotopic pattern for 1-Br, 1-Cl
Storage 2–8°C, Dark, Inert GasAvoid moisture; stable for months

Part 3: Downstream Application (The "Why")

The true value of Intermediate A lies in its conversion to the liquid crystal tail.

Transformation to Alkyne

The vinyl chloride is treated with a strong base (e.g., Potassium tert-butoxide in THF or NaNH


 in liquid ammonia) to effect dehydrochlorination.


This yields 1-bromo-4-(1-butynyl)benzene , which is then coupled to a boronic acid (e.g., 4-fluorophenylboronic acid) to create the rigid tolane core found in commercial mixtures like Merck's MLC series.

Workflow Visualization

The following diagram illustrates the synthesis pathway from the raw ketone to the final Liquid Crystal core.

LC_Synthesis Ketone 4-Bromobutyrophenone (Starting Material) Intermediate 1-Bromo-4-(1-chlorobutenyl)benzene (INTERMEDIATE A) Stable Vinyl Chloride Ketone->Intermediate Chlorination (-HCl) PCl5 Reagent: PCl5 Reflux, Toluene PCl5->Intermediate Alkyne 1-Bromo-4-(1-butynyl)benzene (Reactive Alkyne) Intermediate->Alkyne Dehydrohalogenation Base Reagent: KOtBu Elimination Base->Alkyne FinalLC Tolane Liquid Crystal (High Birefringence) Alkyne->FinalLC Core Extension Coupling Suzuki/Sonogashira Coupling Coupling->FinalLC

Caption: Synthetic workflow converting the ketone precursor into the final Tolane Liquid Crystal via the stable chlorobutenyl intermediate.

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the protocol is working correctly, check these critical control points:

  • Reaction Color: The reaction should turn from clear/yellow to a deeper orange/brown during reflux. A black tar indicates overheating or impure

    
    .
    
  • Gas Evolution: HCl gas evolution must be steady. If it stops prematurely, the reaction has stalled (add 10% more

    
    ).
    
  • NMR Validation:

    • Success: Disappearance of the triplet at

      
       2.9 ppm (alpha-protons of ketone).
      
    • Success: Appearance of the vinyl proton at

      
       5.9–6.1 ppm.
      
    • Failure: Presence of aldehyde peak (

      
       9-10 ppm) indicates Vilsmeier-type formylation (wrong conditions/wet DMF used).
      
Safety Directives
  • PCl5 Handling: Highly corrosive and moisture-sensitive. Dispense in a glovebox or with rapid transfer techniques.

  • Waste: Aqueous quench layers are highly acidic (

    
    ). Neutralize with Sodium Carbonate before disposal.
    
  • Toxicity: Aryl bromides and vinyl chlorides are potential alkylating agents. Use double-gloving and work in a fume hood.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry, Physics, and Applications. "Synthesis of Tolanes." Wiley-VCH.

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.

  • Merck Patent GmbH. (2000). "Process for the preparation of phenylacetylenes." US Patent 6,080,896. Describes the PCl5 chlorination/elimination route.

  • PubChem Compound Summary. (2025). "1-Bromo-4-(1-chlorobut-1-enyl)benzene." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

preventing polymerization during 1-Bromo-4-(1-chlorobutenyl)benzene storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical support portal for 1-Bromo-4-(1-chlorobutenyl)benzene . This compound represents a class of


-haloalkenylbenzenes  (specifically a halogenated styrene derivative).

Critical Warning: This molecule possesses a "dual-trigger" instability profile. It is prone to:

  • Radical Polymerization: Driven by the styrene-like double bond, initiated by heat or light.

  • Acid-Catalyzed Decomposition: The vinyl chloride moiety is moisture-sensitive. Hydrolysis yields HCl, which acts as an autocatalyst for cationic polymerization or degradation into the corresponding ketone.

This guide provides an autonomous, self-validating protocol to prevent these degradation pathways.

Part 1: The Polymerization Mechanism (Why it Fails)

To prevent failure, you must understand the enemy. The storage instability of 1-Bromo-4-(1-chlorobutenyl)benzene arises from two distinct pathways that often feed into each other.

Pathway A: The Radical Cascade (Oxidative)

Like styrene, this molecule can form peroxides upon exposure to air and light. These peroxides decompose into radicals that attack the vinyl double bond, creating a chain reaction.

  • Visual Indicator: The liquid becomes viscous (syrupy) or solidifies into a glassy mass.

Pathway B: The Hydrolytic/Cationic Cycle (Moisture)

The chlorine atom on the alkene (vinyl chloride position) is susceptible to hydrolysis, especially if the local environment becomes acidic.

  • Reaction:

    
    
    
  • The Danger: The released HCl protonates the remaining alkene, triggering cationic polymerization . This is often more rapid and violent than radical polymerization.

  • Visual Indicator: The liquid turns yellow/brown (HCl formation) or creates a crystalline precipitate.

Part 2: Storage Protocol (The "Dry-Cold-Inhibited" System)

Do not rely on standard "fridge storage." Use this validated tripartite system.

The Inhibitor System

Standard Recommendation: 4-tert-Butylcatechol (TBC) at 50–100 ppm.

  • Mechanism: TBC acts as a radical scavenger. It donates a hydrogen atom to quench carbon-centered radicals, stopping the chain reaction.

  • Critical Requirement: TBC requires trace oxygen to function effectively. Storing TBC-inhibited monomers under ultra-pure nitrogen can paradoxically lead to polymerization because the inhibitor cycle is broken.

  • Action: Store under Dry Air or a lean nitrogen/air mix (approx. 5-10%

    
    ). Do not store under 100% Argon/Nitrogen if relying solely on TBC. 
    
The Moisture Barrier (Acid Prevention)

Because of Pathway B (Hydrolysis), moisture exclusion is non-negotiable.

  • Container: Amber borosilicate glass (blocks UV) with a Teflon-lined septum cap.

  • Desiccant: Add a small packet of activated molecular sieves (4Å) to the secondary container (not directly in the liquid) to maintain a local arid environment.

Thermal Control
  • Temperature: -20°C (Freezer).

  • Reasoning: Low temperature kinetically inhibits both the radical initiation rate and the hydrolysis reaction.

Part 3: Troubleshooting & FAQs

Q1: The compound has turned yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of chromophores, likely due to HCl release (hydrolysis) or oxidation products (quinones from the TBC inhibitor).

  • Solution:

    • Check pH (wet pH paper with a drop). If acidic (

      
      ), hydrolysis has occurred.
      
    • Rescue Protocol: Dissolve in non-polar solvent (Hexanes/Et2O), wash with cold 5%

      
       (neutralizes HCl), dry over 
      
      
      
      , and concentrate. If the yellow color persists after washing, it is likely TBC-oxidized byproducts, which may not interfere with coupling reactions but should be noted.

Q2: I need to use the compound for a sensitive metal-catalyzed coupling (e.g., Suzuki, Heck). Do I need to remove the TBC?

  • Answer: YES. Catechols (TBC) are strong chelators. They will bind to Palladium or Nickel catalysts, poisoning the reaction and drastically lowering yields.

  • Removal Protocol:

    • Dissolve reagent in

      
       or 
      
      
      
      .
    • Wash

      
       with 1M NaOH (TBC becomes a water-soluble phenolate salt).
      
    • Wash

      
       with Brine.
      
    • Dry (

      
      ) and concentrate immediately before use.
      

Q3: Can I store this in a stainless steel solvent keg?

  • Answer: NO. The potential release of HCl (even trace amounts) will corrode steel, leaching iron ions (

    
    ). Iron is a potent Lewis Acid catalyst that will trigger immediate, runaway cationic polymerization of the styrene derivative. Use Glass or Teflon (PFA/FEP) only.
    

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the "Dual-Trigger" threat model for this compound.

G Compound 1-Bromo-4-(1-chlorobutenyl)benzene Hydrolysis Hydrolysis Reaction Compound->Hydrolysis RadicalInit Radical Initiation Compound->RadicalInit CationicPoly Cationic Polymerization (Rapid/Violent) Compound->CationicPoly Acid Attack Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (Excess) Oxygen->RadicalInit HeatUV Heat / UV Light HeatUV->RadicalInit HCl HCl Release (Autocatalyst) Hydrolysis->HCl Cl- displacement Peroxides Peroxide Formation RadicalInit->Peroxides HCl->CationicPoly Catalyzes RadicalPoly Radical Polymerization (Viscous Gum) HCl->RadicalPoly Accelerates degradation Peroxides->RadicalPoly Chain Reaction

Figure 1: The dual degradation pathways (Hydrolytic vs. Radical) requiring simultaneous control of moisture and light/heat.

Part 5: Summary Data Table

ParameterSpecificationCausality / Reason
Storage Temp -20°C (± 5°C)Reduces kinetic energy; slows radical formation and hydrolysis.
Inhibitor TBC (4-tert-butylcatechol)Scavenges free radicals. Must be removed before catalytic use.
Inhibitor Conc. 50 – 100 ppmStandard effective range for styrenics [1].
Atmosphere Dry Air (Desiccated)Oxygen is required for TBC to function; Moisture must be excluded to prevent HCl formation.
Container Amber GlassBlocks UV light (initiator).
Incompatible Materials Iron, Steel, Aluminum, Strong AcidsLewis acids catalyze cationic polymerization [2].

References

  • Wiley Online Library. (2010). Cationic Polymerization of Styrene Derivatives: Mechanism and Kinetics. In Encyclopedia of Polymer Science and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Chlorostyrene Derivatives. Retrieved from [Link]

resolving solubility issues with 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-Bromo-4-(1-chlorobutenyl)benzene . This intermediate presents a unique dual-halide motif (aryl bromide + vinyl chloride) often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and liquid crystals.

Users frequently encounter "crash-out" precipitation or "oiling out" events due to its high lipophilicity (LogP > 4.[1]5) and low affinity for polar protic solvents. This guide addresses these solubility bottlenecks to ensure high-yielding cross-coupling reactions and efficient purification.

Module 1: Solvent Selection & Dissolution Strategy

Q1: Why does the compound precipitate immediately when I add Methanol or Water?

A: This molecule is strictly lipophilic . The aromatic ring combined with the chlorobutenyl chain creates a hydrophobic lattice that rejects polar protic solvents like methanol (MeOH) or water.

  • The Mechanism: The lack of hydrogen-bond donors/acceptors prevents interaction with water/MeOH.[1]

  • The Fix: Use Intermediate Polarity Aprotic Solvents .[1]

    • Recommended: Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.

    • Avoid: Pure Ethanol, Methanol, Water, or DMSO (unless heated).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated DCM, ChloroformExcellent Initial dissolution, transfers, NMR.[1]
Ethers THF, 2-MeTHF, DioxaneGood Standard solvent for Suzuki/Heck couplings.
Aromatics Toluene, XyleneGood High-temp reactions; azeotropic drying.[1]
Alkanes Hexanes, HeptaneModerate/Low Used as an anti-solvent for crystallization.
Protic Water, MeOH, EtOHInsoluble Causes precipitation; use only as biphasic partner.

Module 2: Reaction-Specific Solubility (Suzuki/Heck Couplings)

Q2: My Suzuki coupling stops at 30% conversion. The reaction mixture looks like a gummy paste. What is happening?

A: You are likely experiencing Phase Transfer Limitation .[1] Standard Suzuki conditions often use aqueous carbonate bases (


/

). Your lipophilic substrate stays in the organic phase, while the base stays in the water. If the interface is blocked by a gummy precipitate (the substrate oiling out), the palladium catalyst cannot access the boronic acid and the base simultaneously.

Troubleshooting Protocol:

  • Switch Solvent System: Move to a miscible co-solvent system to increase homogeneity.

    • Old System: Toluene + Water.[1]

    • New System:THF : Water (4:1) or DME : Water (3:1) .

    • Why: THF dissolves the substrate and is partially miscible with water, increasing the interfacial surface area.

  • Add a Phase Transfer Catalyst (PTC):

    • Add: Tetrabutylammonium Bromide (TBAB) at 5–10 mol%.

    • Mechanism:[1][2][3][4] TBAB shuttles the hydroxide/carbonate anions into the organic layer, allowing the trans-metallation step to occur on the lipophilic substrate.

Visual Workflow: Optimizing Reaction Solubility

ReactionOptimization Start Issue: Low Conversion / Precipitation CheckSolvent Check Solvent System Start->CheckSolvent IsBiphasic Is it Biphasic? (e.g. Tol/H2O) CheckSolvent->IsBiphasic Action1 Add Co-solvent (THF, DME) to homogenize phases IsBiphasic->Action1 Yes (Miscible approach) Action2 Add PTC (TBAB) to shuttle anions IsBiphasic->Action2 Yes (Immiscible approach) CheckTemp Check Temperature IsBiphasic->CheckTemp No (Homogeneous) Action3 Increase Temp to >60°C (Solubilize Gums) CheckTemp->Action3

Figure 1: Decision tree for troubleshooting reaction stalling caused by solubility issues.

Module 3: Purification & Crystallization

Q3: I tried to recrystallize from hot ethanol, but it "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated (supersaturated) at a temperature where the compound is liquid.

The "Slow-Diffusion" Protocol: Do not use single-solvent recrystallization for this compound. Use a binary Solvent/Anti-Solvent system.

  • Dissolve: Dissolve the crude oil/solid in the minimum amount of DCM (Dichloromethane) at room temperature.

  • Layer: Carefully layer Hexane (3x the volume of DCM) on top. Do not mix.

  • Diffuse: Cover and let stand. The hexane will slowly diffuse into the DCM layer, gradually lowering solubility and forcing the compound to crystallize slowly.

  • Seed: If oil droplets appear, add a single seed crystal (if available) or scratch the glass surface to induce nucleation.

Q4: Can I use column chromatography?

A: Yes, but watch for tailing .

  • Stationary Phase: Silica Gel (Standard 60 Å).

  • Mobile Phase: Pure Hexanes

    
     5% EtOAc in Hexanes.[1]
    
  • Note: The vinyl chloride moiety is generally stable on silica, but avoid modifying the silica with triethylamine (TEA) unless acid sensitivity is observed, as basic silica can sometimes induce dehydrohalogenation (loss of HCl) in sensitive vinyl chlorides.

Module 4: Stability & Handling

Q5: Is the vinyl chloride group stable in solution?

A: Generally, yes, but it is less stable than the aryl bromide.

  • Acid Sensitivity: Avoid prolonged exposure to strong acids, which can hydrolyze the vinyl chloride to a ketone.

  • Light Sensitivity: Vinyl halides can undergo photo-isomerization (E/Z scrambling).[1] Keep solutions wrapped in foil if precise isomer geometry is critical for your downstream application.

References

  • Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F.; Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211.

  • BenchChem Technical Support. (2025). "Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives" (Analogous Solubility Protocols).

  • National Institute of Standards and Technology (NIST). "Benzene, 1-bromo-4-chloro- Phase Change Data".[1] NIST Chemistry WebBook.[1][5][6]

Sources

optimal storage conditions to prevent degradation of 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 1-Bromo-4-(1-chlorobutenyl)benzene. Due to the limited availability of stability data for this specific compound, the following recommendations are synthesized from established principles for analogous vinyl halides, aryl halides, and other organohalogenated compounds.

I. Core Principles of Stability for 1-Bromo-4-(1-chlorobutenyl)benzene

1-Bromo-4-(1-chlorobutenyl)benzene possesses several structural features that dictate its stability and potential degradation pathways. As a vinyl halide, it is susceptible to elimination reactions, while the aromatic bromine and the entire molecule can be sensitive to light. Understanding these vulnerabilities is key to preventing degradation.

The primary degradation pathways of concern are:

  • Dehydrohalogenation: The elimination of hydrogen chloride (HCl) or hydrogen bromide (HBr) from the 1-chlorobutenyl group to form an alkyne is a potential degradation route.[1][2][3][4] This can be promoted by bases and elevated temperatures.[2][5]

  • Photodegradation: Aryl halides and vinyl halides can undergo photochemical reactions when exposed to light, particularly UV radiation.[6][7][8] This can lead to the formation of radical species and subsequent decomposition or unwanted side reactions.

  • Oxidation: While generally stable to oxidation, prolonged exposure to air and light can lead to the formation of oxidative degradation products.

  • Hydrolysis: Though typically slow for vinyl halides, the presence of moisture, especially in combination with heat or catalysts, could potentially lead to hydrolysis of the carbon-chlorine bond.

II. Optimal Storage Conditions

To mitigate the degradation risks, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Lower temperatures slow down the rate of potential degradation reactions, particularly dehydrohalogenation.[9] Avoid freezing, as this can cause precipitation or phase separation if the compound is in solution.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes the risk of oxidation.[10][11] For long-term storage, sealing the container under an inert atmosphere is highly recommended.
Light Amber Glass Vial/Tinfoil Wrapped Container Protection from light, especially UV radiation, is crucial to prevent photodegradation.[12][13][14] Amber vials are designed to block UV light. For clear containers, wrapping them in aluminum foil provides an effective light barrier.
Moisture Dry, Tightly Sealed Container Minimizing exposure to moisture prevents potential hydrolysis and can also inhibit certain degradation pathways that may be catalyzed by water.[10][11] Ensure the container is well-sealed.
Container Glass (Type I Borosilicate) Glass is generally inert to organohalogen compounds. Avoid plastic containers, as plasticizers may leach into the compound, and some plastics may be permeable to air and moisture.

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 1-Bromo-4-(1-chlorobutenyl)benzene, which may indicate degradation.

Decision-Making Workflow for Compound Stability

A Start: Assess Compound B Visual Inspection: Color Change? (e.g., yellowing) A->B C Analytical Check: Purity Analysis (GC-MS, HPLC, NMR) B->C Yes I Compound is Stable Proceed with Experiment B->I No D Impurity Detected? C->D E Identify Impurity Structure D->E Yes D->I No F Potential Degradation Pathway Identified (e.g., Dehydrohalogenation) E->F G Purification Required (e.g., Column Chromatography) F->G H Review Storage Conditions F->H J Compound is Degraded Consider Disposal F->J If severe G->C Re-analyze H->A Implement Corrective Actions

Caption: Workflow for assessing the stability of 1-Bromo-4-(1-chlorobutenyl)benzene.

IV. Frequently Asked Questions (FAQs)

Q1: My 1-Bromo-4-(1-chlorobutenyl)benzene has turned slightly yellow. Is it still usable?

A slight yellowing can be an early indicator of degradation. While it may still be suitable for some applications, it is highly recommended to re-analyze the purity of the compound using techniques like GC-MS, HPLC, or NMR spectroscopy. If significant impurities are detected, purification may be necessary.

Q2: What is the expected shelf-life of 1-Bromo-4-(1-chlorobutenyl)benzene?

The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), the compound should remain stable for an extended period. However, it is good practice to re-analyze the purity of any reactive intermediate after prolonged storage (e.g., >1 year) before use in a critical synthesis.

Q3: Can I store 1-Bromo-4-(1-chlorobutenyl)benzene in a standard laboratory freezer (-20°C)?

While lower temperatures generally slow degradation, freezing is not always recommended without specific data on the compound's freezing point and stability upon thawing. If the compound is in solution, freezing could cause it to precipitate, leading to concentration changes upon thawing. For the neat compound, refrigeration at 2-8°C is a safer general recommendation.

Q4: I need to handle the compound outside of a glovebox. What precautions should I take?

If handling in the open air is unavoidable, minimize the exposure time. Work in a well-ventilated fume hood.[15] Dispense the required amount quickly and then immediately reseal the main container, preferably after flushing with an inert gas.

Q5: What are the primary safety concerns when handling this compound?

As with most organohalogen compounds, 1-Bromo-4-(1-chlorobutenyl)benzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17][18][19][20] Work in a well-ventilated area to avoid inhalation of any potential vapors.[15][17][20]

V. References

Sources

Technical Support Center: A Guide to the Purification of 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Bromo-4-(1-chlorobutenyl)benzene. The purity of this intermediate is often critical for the success of subsequent synthetic steps, making robust purification protocols essential. This document offers practical, experience-driven solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of 1-Bromo-4-(1-chlorobutenyl)benzene in a direct question-and-answer format.

Q1: My initial analysis (¹H NMR, GC-MS) of the crude product shows multiple unexpected signals. What are the likely impurities?

A1: Identifying impurities early is key to selecting an appropriate purification strategy. Crude samples of 1-Bromo-4-(1-chlorobutenyl)benzene often contain a predictable profile of contaminants derived from the synthetic route.

  • Unreacted Starting Materials: Depending on the synthesis, you may see residual 4-bromoacetophenone or related precursors.

  • Geometric Isomers (E/Z): The chlorobutenyl moiety can exist as both E and Z isomers. These are often difficult to separate as their physical properties are very similar. Their presence is typically indicated by two distinct sets of signals for the vinylic and allylic protons in the ¹H NMR spectrum.

  • Over- or Under-halogenated Species: Incomplete or overly aggressive reaction conditions can lead to species where the butenyl chain has a different number of chlorine atoms.

  • Solvent Residues: Common reaction or workup solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc) are often present.

  • Polymeric Byproducts: Highly colored, non-volatile materials can form, especially if the reaction mixture is heated for extended periods.

Data Summary: Common Impurities and Their Analytical Signatures

Impurity TypePotential SourceTypical Analytical Signature
Geometric Isomers (E/Z)Non-stereoselective synthesisPaired signals in ¹H NMR for vinylic protons; often co-elute or have very close Rf values in TLC.
Unreacted KetoneIncomplete reactionCharacteristic carbonyl peak (~197 ppm in ¹³C NMR, ~1685 cm⁻¹ in IR).
Dichlorinated ByproductsExcess chlorinating agentHigher molecular weight peak in MS; altered integration in ¹H NMR.
Solvent ResiduesWorkup/ExtractionCharacteristic sharp singlets in ¹H NMR (e.g., ~5.3 ppm for DCM, ~2.0 ppm for Acetone).
Polymeric MaterialThermal degradationBaseline "hump" in NMR; often seen as a non-mobile, colored spot at the TLC baseline.
Q2: I'm struggling to separate my product from an impurity with a very similar Rf value on a silica TLC plate. How can I improve my column chromatography separation?

A2: This is a classic challenge where standard chromatography is insufficient. When dealing with compounds of similar polarity, several adjustments can dramatically improve resolution.[1]

  • Optimize the Mobile Phase: The choice of eluent is the most critical factor.[1]

    • Reduce Polarity: If your Rf is in the ideal range of 0.2-0.4 but separation is poor, decrease the eluent's polarity. For a hexanes/ethyl acetate system, moving from a 95:5 to a 99:1 ratio will cause all compounds to travel more slowly, exaggerating the small differences in their affinity for the silica gel and improving separation.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. The interactions between the analyte, stationary phase, and mobile phase are complex. Swapping ethyl acetate for dichloromethane or toluene can alter these interactions (selectivity) and may resolve previously co-eluting spots.

  • Modify the Stationary Phase:

    • Increase Surface Area: Use a silica gel with a smaller particle size (finer mesh). This increases the number of theoretical plates in your column, leading to better separation, though it will require higher pressure (flash chromatography) to maintain a good flow rate.

    • Change Adsorbent: If silica gel (which is acidic) is not providing adequate separation or is causing degradation, consider using neutral alumina.[1] For highly non-polar compounds, reverse-phase chromatography (using a C18 stationary phase with polar solvents like acetonitrile/water) is a powerful but more resource-intensive alternative.[1]

Workflow for Optimizing Column Chromatography

Caption: Troubleshooting poor chromatographic separation.

Q3: My compound separates as an oil during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" is a common problem in recrystallization. It occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The presence of impurities is also a major cause.[1]

  • Cause & Solution 1: Solution is too concentrated or cooled too quickly.

    • Explanation: The compound has no time to form an ordered crystal lattice.

    • Protocol: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent until the solution is fully transparent. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that cools gradually) before moving it to an ice bath.[2]

  • Cause & Solution 2: Inappropriate solvent.

    • Explanation: The ideal solvent dissolves the compound when hot but not when cold.[3] If the compound is too soluble even at low temperatures, it will not crystallize.

    • Protocol: Use a solvent-pair system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). While hot, add a "poor" solvent (in which it is poorly soluble, but is miscible with the good solvent) dropwise until the solution just becomes cloudy. Add a final drop or two of the hot "good" solvent to clarify the solution, then cool slowly.[2][4] Common pairs include ethanol/water or hexanes/ethyl acetate.

  • Cause & Solution 3: Impurities are present.

    • Explanation: Impurities can suppress the melting point of your compound and interfere with crystal lattice formation.

    • Protocol: The most reliable solution is to first purify the compound by column chromatography to remove the bulk of impurities and then perform a final recrystallization to achieve high purity.[1]

Q4: My product seems to degrade on the silica gel column, leading to low yields and new impurities in the collected fractions. How can I prevent this?

A4: The vinyl chloride and benzylic-like system in 1-Bromo-4-(1-chlorobutenyl)benzene can be sensitive to the acidic environment of standard silica gel. This acidity can catalyze isomerization, elimination, or polymerization reactions.

  • Mitigation Strategy 1: Use Deactivated Silica. Neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (0.5-1% v/v), to your eluent. This is often sufficient to prevent degradation of acid-sensitive compounds.

  • Mitigation Strategy 2: Switch to Alumina. Alumina is a good alternative stationary phase and is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be the logical choice to avoid acid-catalyzed decomposition.[1]

  • Mitigation Strategy 3: Minimize Contact Time. The longer your compound is in contact with the stationary phase, the more opportunity there is for degradation.

    • Use flash chromatography (applying pressure) to accelerate the elution.

    • Load the sample and run the column immediately. Do not let the sample sit on the column for an extended period.

    • Use a shorter, wider column rather than a long, thin one if resolution allows.

Decision Tree for Purification Method Selection

Caption: Choosing the right purification technique.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Dry Loading)

This method is superior to wet loading for samples that are not highly soluble in the initial eluent, as it often results in sharper bands and better separation.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.2-0.4 for the target compound.[1]

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool.[5][6]

    • Add a small layer of sand.[6]

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[6]

    • Allow the silica to pack under a gentle flow of eluent, tapping the column to dislodge air bubbles. Drain the solvent until it is level with the top of the silica bed.

    • Add a final protective layer of sand on top.[6]

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 2-3 times the mass of your crude product in silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.[7]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization Solvent Screening

Finding the right solvent is an empirical process. This protocol allows for rapid screening of multiple solvents using a small amount of material.

  • Preparation: Place a small amount (~10-20 mg) of your impure compound into several different small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., hexanes, ethanol, isopropanol, toluene, ethyl acetate) dropwise, just enough to cover the solid (~0.5 mL).[3] Observe if the solid dissolves at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • Heating: For the solvents that did not dissolve the compound at room temperature, heat the tubes in a sand or water bath. Add the same solvent dropwise until the solid just dissolves.[3][8]

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.

  • Observation: The ideal solvent is one where the compound was poorly soluble at room temperature, highly soluble when hot, and formed a large quantity of crystalline precipitate upon cooling.[3][8]

References

  • Isolation And Purification Of Substance By Column Chromatography. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved February 16, 2026, from [Link]

  • How to run column chromatography. (n.d.). Unknown Source. Retrieved February 16, 2026, from [Link]

  • Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Missouri–St. Louis. Retrieved February 16, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 16, 2026, from [Link]

  • Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center. Retrieved February 16, 2026, from [Link]

  • Recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved February 16, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of 1-Bromo-4-(1-chlorobutenyl)benzene, a halogenated aromatic compound with potential applications as a synthetic intermediate. We will delve into a detailed ¹H NMR spectroscopic analysis and objectively compare this powerful technique with other common analytical methods, supported by predictive data and established principles.

The Structural Imperative: Why In-Depth Analysis of 1-Bromo-4-(1-chlorobutenyl)benzene Matters

1-Bromo-4-(1-chlorobutenyl)benzene presents a fascinating analytical challenge due to its multiple structural features: a para-substituted aromatic ring, a halogenated double bond, and the potential for E/Z isomerism. The precise arrangement of these functionalities dictates the molecule's chemical reactivity, physical properties, and, ultimately, its utility in synthetic chemistry. A thorough understanding of its structure is paramount for predicting its behavior in subsequent reactions and for ensuring the purity and identity of any derived products.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent technique for determining the detailed structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of each proton makes it an indispensable tool.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol is essential for trustworthy results. The following procedure outlines the key steps for acquiring a high-quality ¹H NMR spectrum of 1-Bromo-4-(1-chlorobutenyl)benzene.

1. Sample Preparation:

  • Analyte: 1-Bromo-4-(1-chlorobutenyl)benzene (ensure high purity, >98%).

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice due to its good solubilizing power for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. Ensure the solvent is free from residual water and other proton-containing impurities.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm). Its sharp singlet provides a reference for the chemical shift scale.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

  • Acquisition Time: 2-4 seconds. A longer acquisition time can improve resolution.

  • Relaxation Delay: 1-2 seconds. This delay allows for the relaxation of the nuclei back to their equilibrium state before the next pulse, ensuring accurate integration.

  • Number of Scans: 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the entire range of proton chemical shifts in organic molecules.

The causality behind these choices lies in balancing the need for high-quality data with practical considerations of instrument time. The chosen parameters are a robust starting point for obtaining a spectrum with excellent resolution and signal-to-noise, allowing for accurate interpretation of chemical shifts, coupling constants, and integration.

Interpreting the ¹H NMR Spectrum of 1-Bromo-4-(1-chlorobutenyl)benzene

The ¹H NMR spectrum of 1-Bromo-4-(1-chlorobutenyl)benzene will exhibit distinct signals for the aromatic and alkenyl protons. The presence of E and Z isomers will result in two sets of signals for the butenyl group, with their relative integration revealing the isomeric ratio.

Below is a table summarizing the predicted ¹H NMR data for both the (E) and (Z) isomers of 1-Bromo-4-(1-chlorobutenyl)benzene, generated using advanced prediction algorithms.[1][2][3][4][5]

Proton Assignment Predicted Chemical Shift (ppm) - (E)-isomer Predicted Multiplicity Predicted Coupling Constant (J) in Hz Predicted Chemical Shift (ppm) - (Z)-isomer Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic Protons (H-2, H-6) ~7.50Doublet~8.5~7.52Doublet~8.5
Aromatic Protons (H-3, H-5) ~7.25Doublet~8.5~7.28Doublet~8.5
Alkenyl Proton (H-1') ~6.45Triplet~7.0~6.35Triplet~7.2
Methylene Protons (H-2') ~2.30Quintet~7.0~2.45Quintet~7.2
Methyl Protons (H-3') ~1.10Triplet~7.5~1.15Triplet~7.5

Causality of Chemical Shifts and Coupling Constants:

  • Aromatic Protons: The protons on the benzene ring appear in the typical aromatic region (7.0-8.0 ppm).[6] The bromine atom is a weakly deactivating, ortho-para directing group, while the chlorobutenyl group is also deactivating. The para-substitution pattern leads to a characteristic AA'BB' system, which at lower fields may appear as two distinct doublets.[7]

  • Alkenyl Proton (H-1'): This proton is deshielded due to its attachment to a double bond and the electron-withdrawing effect of the chlorine atom, hence its downfield shift.

  • Stereochemistry and Coupling Constants: The key to distinguishing between the E and Z isomers lies in the coupling constants of the vinylic protons. While in this specific molecule there is only one vinylic proton, its interaction with the adjacent methylene group provides some structural information. More complex substituted alkenes would show distinct cis (~6-12 Hz) and trans (~12-18 Hz) coupling constants between vinylic protons.[8][9] In our case, subtle differences in the chemical shifts of the butenyl protons between the E and Z isomers are the primary distinguishing feature in the predicted spectra.

  • Aliphatic Protons: The methylene (H-2') and methyl (H-3') protons appear in the upfield region, with their chemical shifts and multiplicities determined by their neighboring protons.

Visualizing the Molecular Structure and Proton Environments

Caption: Molecular structure of 1-Bromo-4-(1-chlorobutenyl)benzene.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical question being addressed, such as purity determination, isomer ratio, or functional group identification.[10][11]

Analytical Technique Principle Information Provided Strengths Limitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity, stereochemistry, and isomeric purity.[12]Unambiguous structure determination, quantitative analysis of isomers.Lower sensitivity compared to MS, requires soluble samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detectionMolecular weight and fragmentation pattern, allowing for identification and quantification.[13]High sensitivity and selectivity, excellent for separating volatile isomers.[14]Isomers may have similar fragmentation patterns, structure determination is inferred, not direct.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational transitions of chemical bondsPresence of functional groups (e.g., C=C, C-Cl, aromatic C-H).[15][16][17][18]Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and stereochemistry.
UV-Vis Spectroscopy Electronic transitions in conjugated systemsInformation about the extent of conjugation.[19]Simple, sensitive for conjugated systems.Provides very limited structural information, not suitable for non-conjugated compounds.[20][21][22]
In-Depth Comparison:
  • For Isomeric Purity: ¹H NMR is superior for determining the E/Z isomer ratio by integrating the distinct signals of each isomer.[12] Chiral GC can also be highly effective for separating and quantifying isomers if a suitable chiral column is available.[10][11]

  • For Functional Group Identification: FTIR is a rapid and effective method for confirming the presence of the aromatic ring (C-H stretch ~3030 cm⁻¹, C=C stretches ~1600, 1500 cm⁻¹), the alkene C=C bond (~1650 cm⁻¹), and the C-Cl bond (~700-800 cm⁻¹).[15][16][17][18]

  • For Molecular Weight and Elemental Composition: GC-MS provides the molecular ion peak, confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in the mass spectrum would provide definitive evidence for the presence of these halogens.[13][23]

  • For Conjugation: UV-Vis spectroscopy would show absorption bands characteristic of the substituted styrene chromophore. The λmax would be influenced by the bromo and chlorobutenyl substituents.[19]

Workflow for Comprehensive Analysis

comprehensive_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity Assessment cluster_conclusion Final Characterization Synthesis Synthesis of 1-Bromo-4-(1-chlorobutenyl)benzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Confirmation GCMS GC-MS Analysis Purification->GCMS Purity & Molecular Weight NMR ¹H NMR Spectroscopy Purification->NMR Definitive Structure & Isomer Ratio UVVis UV-Vis Spectroscopy Purification->UVVis Conjugation Analysis Final_Structure Confirmed Structure & Isomeric Purity FTIR->Final_Structure GCMS->Final_Structure NMR->Final_Structure

Caption: A logical workflow for the comprehensive analysis of 1-Bromo-4-(1-chlorobutenyl)benzene.

Conclusion

The ¹H NMR spectroscopic analysis of 1-Bromo-4-(1-chlorobutenyl)benzene provides an unparalleled level of structural detail, enabling the unambiguous assignment of protons and the determination of isomeric purity. While techniques like GC-MS, FTIR, and UV-Vis spectroscopy offer valuable complementary information regarding molecular weight, functional groups, and conjugation, ¹H NMR remains the cornerstone for definitive structural elucidation. For researchers in drug development and synthetic chemistry, a multi-technique approach, with ¹H NMR at its core, ensures the highest level of scientific integrity and provides the robust data necessary for advancing their research.

References

  • PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Mestrelab. Mnova NMRPredict. [Link]

  • nmrdb.org. Simulate and predict NMR spectra. [Link]

  • Journal of Chemical Education. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

  • Chegg. 1. For each of the following compounds: - Draw the structure and predict the 'H NMR spectrum. [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

  • ResearchGate. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Chemical Society Reviews. Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • ResearchGate. UV-absorption spectra for poly (para-substituted styrene) in solid... [Link]

  • SpectraBase. Styrene - Optional[¹H NMR] - Chemical Shifts. [Link]

  • ResearchGate. ¹H-NMR data of azo-styrene (sensor 2). [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Spectroscopy. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • LCGC International. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Massachusetts. IR handout.pdf. [Link]

  • YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • Scribd. 16.02.2025 UV VIS Spec - Lambda Max Calculation. [Link]

  • Spectroscopy Asia. The prediction of ¹H NMR chemical shifts in organic compounds. [Link]

  • SlideShare. Spectroscopy (review). [Link]

  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[¹H NMR] - Spectrum. [Link]

  • InstaNANO. NMR Database Table with Search. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. Woodward Fisher Regulation for Calculating Absorption Maxima. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

mass spectrometry fragmentation pattern of 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS Profiling: 1-Bromo-4-(1-chlorobutenyl)benzene vs. Structural Analogs

Executive Summary

Topic: Mass Spectrometry Fragmentation Pattern of 1-Bromo-4-(1-chlorobutenyl)benzene. Purpose: To provide a diagnostic framework for identifying this specific halogenated intermediate, distinguishing it from synthesis byproducts (e.g., des-halo analogs) and regioisomers. Core Insight: The molecule exhibits a unique 3:4:1 isotopic signature at the molecular ion level due to the interaction of one bromine (


) and one chlorine (

) atom.[1] Its fragmentation is dominated by competitive halogen loss and side-chain allylic cleavage, serving as a "fingerprint" for purity assessment in drug development and materials science.

The "Fingerprint": Isotopic Signature & Molecular Ion

Unlike standard organic molecules, the mass spectrum of 1-Bromo-4-(1-chlorobutenyl)benzene (


) is defined by its isotopic abundance. A Senior Scientist must verify this pattern before analyzing fragmentation to confirm the presence of both halogens.
Theoretical Isotope Distribution (Molecular Ion Cluster)
Ion SpeciesIsotope CompositionNominal Mass (m/z)Relative Intensity (Theoretical)Diagnostic Value
M

244 75% (approx. 3 parts)Base mass for calculation.
M+2

+

246 100% (approx. 4 parts)Dominant Peak .[1] Co-elution of two isotopologues.
M+4

248 25% (approx. 1 part)Confirms presence of both Br and Cl.

Critical Check: If your spectrum shows a 1:1 doublet (M, M+2), you have lost the chlorine (likely forming a bromostyrene derivative). If you see a 3:1 pattern, you have lost the bromine. The 3:4:1 triad is non-negotiable for the intact molecule.

Detailed Fragmentation Mechanisms

The fragmentation of 1-Bromo-4-(1-chlorobutenyl)benzene under Electron Ionization (EI, 70 eV) follows three competitive pathways. These are dictated by bond dissociation energies (BDE) and the stability of the resulting carbocations.

Pathway A: Halogen Cleavage (The "Stripping" Pathway)
  • Loss of Chlorine (

    
    ):  The vinylic C-Cl bond is relatively strong (
    
    
    
    carbon), but loss of Cl
    
    
    yields a resonance-stabilized 1-phenyl-1-butenyl cation . This is often more favorable than breaking the aromatic C-Br bond.
    • Result: Cluster at m/z 209/211 (retains Br pattern, 1:1 ratio).

  • Loss of Bromine (

    
    ):  Cleavage of the aromatic C-Br bond yields the (1-chlorobutenyl)phenyl cation .
    
    • Result: Cluster at m/z 165/167 (retains Cl pattern, 3:1 ratio).

Pathway B: Allylic Cleavage (Side Chain Truncation)

Assuming the structure is the


-chloro styrene derivative (

), the bond between the vinylic carbon and the ethyl group is allylic to the double bond (if isomerized) or simply a vinylic-alkyl bond.
  • Loss of Ethyl Radical (

    
    ):  Scission of the terminal ethyl group.
    
  • Result: Peak at m/z 215 (M - 29).[2] This ion retains both halogens, preserving the 3:4:1 pattern but shifted down by 29 u.

Pathway C: Dehydrohalogenation (Thermal/EI Induced)
  • Loss of HCl (

    
    ):  Common in chloro-alkenes. Forms a substituted alkyne or allene.
    
  • Result: Peak at m/z 208/210 (Retains Br).

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathway M_Ion Molecular Ion (M+) [C10H10BrCl]+ m/z 244, 246, 248 (Ratio 3:4:1) Frag_Cl_Loss [M - Cl]+ Vinyl Cation m/z 209, 211 (Ratio 1:1) M_Ion->Frag_Cl_Loss - Cl• (35/37) Frag_Br_Loss [M - Br]+ Chlorobutenyl-phenyl Cation m/z 165, 167 (Ratio 3:1) M_Ion->Frag_Br_Loss - Br• (79/81) Frag_Ethyl_Loss [M - Et]+ Allylic Cleavage m/z 215, 217, 219 (Ratio 3:4:1) M_Ion->Frag_Ethyl_Loss - C2H5• (29) Frag_Tropylium Substituted Tropylium (Rearrangement) m/z ~129 (Des-halo) Frag_Cl_Loss->Frag_Tropylium - Br• / Rearrangement Frag_Br_Loss->Frag_Tropylium - Cl• / Rearrangement

Figure 1: Competitive fragmentation pathways for 1-Bromo-4-(1-chlorobutenyl)benzene under 70 eV Electron Ionization.

Comparative Analysis: Product vs. Alternatives

In drug development, this compound is often an intermediate. You must distinguish it from its precursors or over-reduced byproducts.

FeatureTarget: 1-Bromo-4-(1-chlorobutenyl)benzene Alternative A: 1-Bromo-4-butylbenzene (Des-chloro impurity)Alternative B: 1-Bromo-4-(chloromethyl)benzene (Chain shortened)
Molecular Ion m/z 244, 246, 248 m/z 212, 214m/z 204, 206, 208
Isotope Ratio 3 : 4 : 1 (Br + Cl)1 : 1 (Br only)3 : 4 : 1 (Br + Cl)
Key Fragment 1 m/z 209 (Loss of Cl)m/z 169 (Loss of Propyl/Butyl)m/z 169 (Loss of Cl)
Key Fragment 2 m/z 215 (Loss of Ethyl)m/z 133 (Loss of Br)m/z 125 (Loss of Br)
Distinguishing Factor Simultaneous loss of Et (29) and Halogens. Absence of Cl isotope pattern. Mass shift (-40 u). No ethyl loss.

Scenario Analysis:

  • Vs. Regioisomer (1-Bromo-4-(4-chlorobut-1-enyl)benzene):

    • If the chlorine is at the end of the chain (position 4 of the butenyl group), the loss of

      
       (mass 49)  will be a dominant fragment.
      
    • In the target molecule (Cl at position 1), loss of CH2Cl is mechanistically difficult. Absence of [M-49] confirms the Cl is proximal to the ring.

Experimental Protocol (Self-Validating)

To generate reproducible data for this compound, follow this GC-MS workflow.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol, which may cause solvolysis of the reactive vinylic chloride.

  • Concentration: Dilute to 10 ppm for Splitless injection or 100 ppm for Split (10:1).

Step 2: GC-MS Acquisition Parameters

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film). Non-polar stationary phases prevent degradation.

  • Inlet Temp: 250°C. Warning: Higher temperatures (>280°C) may induce thermal dehydrochlorination (HCl loss) inside the liner.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

Step 3: Validation Criteria (The "Go/No-Go" Check)

  • Check M+: Does the cluster at m/z 244 match the 3:4:1 ratio?

    • If Yes: Proceed.

    • If 1:1: You have lost Cl (check inlet temperature).

  • Check Background: Look for m/z 36/38 (HCl). High background indicates thermal degradation in the injector.

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-chloro- Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Feb 16, 2026). Provides the baseline aromatic halide fragmentation rules.

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach, 2nd Ed. Wiley-Interscience, 2004.
  • PubChem. 1-Bromo-4-(pent-1-en-1-yl)benzene Spectral Data. National Library of Medicine. Available at: [Link] (Accessed Feb 16, 2026). Used as a structural analog for the butenyl chain fragmentation.

  • International Agency for Research on Cancer (IARC). Vinyl Chloride and Vinyl Chloride Derivatives. IARC Monographs, Vol 100F. Available at: [Link]. Reference for vinylic chloride stability and fragmentation tendencies.

Sources

A Researcher's Guide to FTIR Spectral Interpretation: Deconvoluting the Vibrational Signature of 1-Bromo-4-(1-chlorobutenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, elucidating the molecular structure of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth, experience-driven approach to interpreting the FTIR spectrum of a complex halogenated aromatic alkene: 1-Bromo-4-(1-chlorobutenyl)benzene. We will dissect its expected vibrational modes, compare it with structural alternatives, and provide a robust experimental protocol for acquiring high-quality data.

The Power of Vibrational Spectroscopy in Structural Elucidation

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1][2] Each functional group (e.g., C=C, C-H, C-Br) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural inference. For a molecule like 1-Bromo-4-(1-chlorobutenyl)benzene, with its combination of aromatic, alkene, and halogen functionalities, FTIR is an invaluable first-pass analytical tool.

The interpretation of an FTIR spectrum is a systematic process. We typically divide the spectrum into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[3][4] The former is where characteristic stretching vibrations of key functional groups appear, while the latter contains complex vibrations, such as bending and rocking, that are unique to the molecule as a whole.[1][4]

Predicted FTIR Spectrum of 1-Bromo-4-(1-chlorobutenyl)benzene: A Theoretical Breakdown

To interpret a spectrum effectively, we must first predict the expected absorptions based on the molecule's structure. The structure of 1-Bromo-4-(1-chlorobutenyl)benzene features a para-disubstituted benzene ring, a substituted alkene, a carbon-chlorine bond, and a carbon-bromine bond.

Caption: Structure of 1-Bromo-4-(1-chlorobutenyl)benzene.

Based on this structure, we can anticipate the following key vibrational modes:

Aromatic Ring Vibrations:

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly higher than aliphatic C-H stretches, in the range of 3100-3000 cm⁻¹.[5][6][7] For 1-Bromo-4-(1-chlorobutenyl)benzene, we expect to see one or more weak to medium sharp bands in this region.

  • Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of absorptions, typically in the 1620-1400 cm⁻¹ region.[6][8] Two characteristic bands are often observed around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring can be determined by analyzing the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[6] For a 1,4-disubstituted (para) benzene ring, a strong, characteristic absorption is expected in the 860-790 cm⁻¹ range.[8]

Alkenyl Group Vibrations:

  • Alkenyl C-H Stretch: The C-H bond attached to the double bond will also show a stretching vibration above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches.[5][9]

  • C=C Stretch: The carbon-carbon double bond stretch for a substituted alkene typically appears in the 1680-1640 cm⁻¹ region.[5][9] Its intensity can be variable and is influenced by the symmetry and conjugation of the molecule.

  • Alkenyl C-H Bending: Out-of-plane C-H bending vibrations for alkenes are found between 1000 and 650 cm⁻¹ and can be quite intense.[9][10] The exact position depends on the substitution pattern around the double bond.

Halogen-Carbon Vibrations:

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the 800-700 cm⁻¹ range.

  • C-Br Stretch: The carbon-bromine stretch occurs at a lower frequency due to the higher mass of bromine, typically appearing in the 700-600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
C=C Stretch1620 - 1400Medium to Weak
C-H Out-of-Plane Bending (para)860 - 790Strong
Alkene=C-H Stretch3100 - 3000Medium
C=C Stretch1680 - 1640Variable
=C-H Bending1000 - 650Strong
AlkylC-H Stretch2960 - 2850Medium
HalogensC-Cl Stretch800 - 700Strong
C-Br Stretch700 - 600Strong

Comparative Analysis: Distinguishing Isomers with FTIR

The true diagnostic power of FTIR is often revealed when comparing the spectra of structurally similar molecules. Subtle differences in molecular architecture lead to distinct changes in the vibrational spectrum, particularly in the fingerprint region.

Let's consider two hypothetical structural isomers of our target molecule:

  • Isomer A: 1-Bromo-3-(1-chlorobutenyl)benzene (meta-substitution)

  • Isomer B: 1-Bromo-4-(2-chlorobutenyl)benzene (different chlorine position)

Comparison with Isomer A (meta-substitution):

The primary difference in the FTIR spectrum of the meta-isomer compared to our para-substituted target molecule would be in the C-H out-of-plane bending region.[8] While the para-isomer shows a single strong band between 860-790 cm⁻¹, a meta-disubstituted ring typically exhibits two strong bands: one between 810-750 cm⁻¹ and another around 690 cm⁻¹.[8] This clear distinction in a relatively uncluttered region of the spectrum makes FTIR an excellent tool for differentiating positional isomers of substituted benzenes.

Comparison with Isomer B (different chlorine position):

Shifting the chlorine atom to the second carbon of the butenyl chain would primarily affect the vibrations associated with the alkene group. The change in the substitution pattern around the C=C double bond would alter the frequency and intensity of the C=C stretch and, more significantly, the out-of-plane =C-H bending vibrations.[10][11] While the aromatic and C-Br/C-Cl stretching regions might remain largely similar, the unique pattern of bands in the 1000-650 cm⁻¹ range would likely provide a clear differentiation between these two isomers.

Spectral_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Initial Analysis (Functional Group Region) cluster_2 Detailed Analysis (Fingerprint Region) cluster_3 Structural Confirmation Acquire_Spectrum Acquire FTIR Spectrum via ATR Analyze_3100_3000 Check for >3000 cm⁻¹ peaks (Aromatic/Alkenyl C-H) Acquire_Spectrum->Analyze_3100_3000 Analyze_2960_2850 Check for <3000 cm⁻¹ peaks (Alkyl C-H) Analyze_3100_3000->Analyze_2960_2850 Analyze_1700_1600 Analyze C=C stretch region (~1680-1640 cm⁻¹) Analyze_2960_2850->Analyze_1700_1600 Analyze_1600_1400 Analyze Aromatic C=C stretches (~1600, ~1475 cm⁻¹) Analyze_1700_1600->Analyze_1600_1400 Analyze_OOP Identify strong para-OOP band (860-790 cm⁻¹) Analyze_1600_1400->Analyze_OOP Analyze_Halogen Identify C-Cl and C-Br stretches (800-600 cm⁻¹) Analyze_OOP->Analyze_Halogen Confirm_Structure Confirm 1-Bromo-4-(1-chlorobutenyl)benzene Analyze_Halogen->Confirm_Structure

Caption: A systematic workflow for FTIR spectral interpretation.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

For routine analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) is the preferred FTIR technique due to its minimal sample preparation and high reproducibility.[12][13]

Objective: To obtain a clean, high-resolution FTIR spectrum of 1-Bromo-4-(1-chlorobutenyl)benzene.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of 1-Bromo-4-(1-chlorobutenyl)benzene (solid or liquid).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • For a solid sample: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to reproducibility.

    • For a liquid sample: Place a single drop of the liquid onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine structural identification.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal meticulously with a solvent and lint-free wipe immediately after the measurement to prevent cross-contamination.

This protocol, when followed diligently, ensures the acquisition of reliable and interpretable FTIR data, forming a solid foundation for accurate structural elucidation.

Conclusion

FTIR spectroscopy is a powerful and accessible technique for the structural analysis of complex organic molecules like 1-Bromo-4-(1-chlorobutenyl)benzene. By understanding the characteristic vibrational frequencies of its constituent functional groups—the para-disubstituted aromatic ring, the chlorinated alkene chain, and the carbon-halogen bonds—a detailed and predictive interpretation of its spectrum is possible. Furthermore, the comparative analysis with potential isomers demonstrates the sensitivity of FTIR to subtle structural changes, highlighting its crucial role in confirming the identity and purity of synthesized compounds in a research and development setting.

References

  • The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy. Available from: [Link]

  • IR Spectroscopy Tutorial: Alkenes. University of Calgary. Available from: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

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  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Available from: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. Available from: [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. Available from: [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30). ResearchGate. Available from: [Link]

  • IR Absorption Table. University of California, Los Angeles. Available from: [Link]

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  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Available from: [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online. Available from: [Link]

  • Infrared: Interpretation. (2023, January 29). Chemistry LibreTexts. Available from: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Available from: [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI. Available from: [Link]

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  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Bumi Publikasi Nusantara. Available from: [Link]

  • VIBRATIONAL WAVENUMBERS AND STRUCTURAL DETERMINATION OF DILITHIUM TEREPHTHALATE. Rasayan Journal of Chemistry. Available from: [Link]

  • C103-E152 FTIR TALK LETTER Vol.43. Shimadzu. Available from: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Available from: [Link]

  • Vibrational Modes of Benzene. Purdue University. Available from: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Tennessee at Martin. Available from: [Link]

  • Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. AIP Publishing. Available from: [Link]

  • FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. (2014, August 28). Science Alert. Available from: [Link]

  • Fourier-transform infrared spectra of organic compounds in solution and as thin layers obtained by using an attenuated total internal reflectance fiber-optic cell. ACS Publications. Available from: [Link]

  • Infrared Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]

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Chemoselectivity Landscape: 1-Bromo-4-(1-chlorobutenyl)benzene vs. 1-Bromo-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Divergence

In the design of complex pharmaceutical scaffolds, dihalogenated arenes serve as the backbone for sequential cross-coupling strategies. This guide compares the reactivity profiles of two structurally related but mechanistically distinct bifunctional linkers:

  • Molecule A: 1-Bromo-4-(1-chlorobutenyl)benzene (Ar-Br / Vinyl-Cl motif)

  • Molecule B: 1-Bromo-4-chlorobenzene (Ar-Br / Ar-Cl motif)[1]

The Core Distinction: While both molecules allow for selective functionalization of the aryl bromide site first, the secondary chloride sites diverge radically in behavior. Molecule B offers robust stability requiring high-energy activation for the second step. Molecule A offers enhanced reactivity at the vinyl chloride site but introduces a critical stability risk (elimination to alkyne) that demands precise base selection.

Structural & Electronic Analysis

The following diagram illustrates the reactivity hierarchy of the halogen sites, establishing the logic for chemoselective protocols.

ReactivityHierarchy cluster_0 Molecule A: Vinyl-Cl System cluster_1 Molecule B: Aryl-Cl System A_Br Site 1: Aryl-Br (Fast Oxidative Addition) A_Cl Site 2: Vinyl-Cl (Moderate Reactivity) *Risk: Elimination* A_Br->A_Cl Selectivity Gap (Narrower) B_Br Site 1: Aryl-Br (Fast Oxidative Addition) B_Cl Site 2: Aryl-Cl (Inert/Slow) *Stable* B_Br->B_Cl Selectivity Gap (Wide)

Figure 1: Comparative reactivity gaps. Molecule B exhibits a wider safety margin for selective coupling, while Molecule A requires tighter reaction control.

Mechanistic Implications[2][3][4][5][6][7]
  • Oxidative Addition Rates:

    
    .
    
  • Molecule B (Ar-Cl): The

    
     bond is strong (approx. 96 kcal/mol). It remains inert under standard Pd(0) conditions (
    
    
    
    ), making it the ideal "sleeping" functional group.
  • Molecule A (Vinyl-Cl): The

    
     bond is weaker than Ar-Cl. It can undergo oxidative addition with standard phosphines, potentially leading to "scrambling" (oligomerization) if the catalyst is too active. Furthermore, the presence of 
    
    
    
    -hydrogens on the butenyl chain introduces the risk of dehydrohalogenation to form an alkyne.

Experimental Protocols & Chemoselectivity

Phase 1: Selective Coupling of the Aryl Bromide

Objective: Functionalize the Ar-Br site via Suzuki-Miyaura coupling while preserving the Cl-motif.

Protocol A: For Molecule A (Vinyl-Cl Protection)

The critical factor here is Base Selection. Strong bases (alkoxides) or high temperatures will trigger E2 elimination of the vinyl chloride to an alkyne.

  • Catalyst:

    
     (3 mol%) – Bidentate ligand prevents migration.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    . AVOID
    
    
    or
    
    
    .
  • Solvent: THF/Water (10:1).

  • Temp: 60°C.

  • Mechanism: The mild base is sufficient for boronic acid activation but insufficient to deprotonate the vinylic/allylic protons.

Protocol B: For Molecule B (Standard High-Yield)

Molecule B is robust. We prioritize speed and yield over base sensitivity.

  • Catalyst:

    
     (1 mol%).
    
  • Base:

    
     (aq, 2M).
    
  • Solvent: Toluene/Ethanol/Water.

  • Temp: 90°C (Reflux).

  • Outcome: Quantitative conversion of Ar-Br; Ar-Cl remains >99% intact.

Phase 2: Activating the Chloride "Sleeping" Site

Objective: Functionalize the remaining Cl site.

The Divergence
  • Molecule B (Ar-Cl): Requires "Heavy Artillery." You must use electron-rich, bulky phosphines (Buchwald-type) to force oxidative addition into the inert Ar-Cl bond.

  • Molecule A (Vinyl-Cl): Requires "Precision." The bond is reactive enough for standard catalysts, but you must still avoid elimination.

Comparative Data Table

FeatureMolecule A: 1-Bromo-4-(1-chlorobutenyl)benzeneMolecule B: 1-Bromo-4-chlorobenzene
Primary Selectivity Moderate. Ar-Br reacts first, but Vinyl-Cl can compete if T > 80°C.Excellent. Ar-Br reacts exclusively under standard conditions.
Base Tolerance Low. Sensitive to strong bases (forms alkyne).High. Tolerates hydroxides and alkoxides.[2]
Site 2 Activation Facile. Vinyl-Cl couples with standard phosphines (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).
Difficult. Ar-Cl requires bulky ligands (e.g., XPhos, SPhos).
Major Side Reaction Dehydrohalogenation (Elimination).[2][3]Protodehalogenation (Reduction) if reaction stalls.
Ideal Application Synthesis of conjugated dienes/styrenes.Synthesis of biaryl libraries.

Decision Pathway & Workflow

The following flowchart guides the experimentalist through the critical decision nodes when handling these substrates.

Workflow cluster_A Molecule A (Vinyl-Cl) cluster_B Molecule B (Ar-Cl) Start Start: Select Substrate Step1A Step 1: Ar-Br Coupling Use Mild Base (K3PO4) Temp < 65°C Start->Step1A Target: Diene/Styrene Step1B Step 1: Ar-Br Coupling Standard Base (Na2CO3) Temp 90°C Start->Step1B Target: Biaryl CheckA Risk Check: Did Alkyne form? Step1A->CheckA CheckA->Step1A Yes (Reduce Base Strength) Step2A Step 2: Vinyl-Cl Coupling Standard Pd / SPhos Avoid Elimination CheckA->Step2A No (Success) Step2B Step 2: Ar-Cl Coupling REQUIRES Bulky Ligand (XPhos, RuPhos) Step1B->Step2B Direct Path

Figure 2: Operational workflow emphasizing the "Risk Check" required for Molecule A due to elimination potential.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011).[4] An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.[4][5][6] Organic Letters, 13(18), 4974–4976.[4] Link

  • Negishi, E. i. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. Link

Sources

Structural Validation of 1-Bromo-4-(1-chlorobutenyl)benzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Synthetic Chemists, Structural Biologists, and Process Development Scientists.[1]

Executive Summary: The Stereochemical Challenge

In the development of halogenated styrene derivatives like 1-Bromo-4-(1-chlorobutenyl)benzene , structural validation is not merely about connectivity; it is about defining the rigid stereochemistry of the alkenyl chain.

The specific moiety —the 1-chlorobutenyl group (


)—introduces a critical 

isomerism at the

-unsaturation. While the connectivity is easily established via Mass Spectrometry (MS), determining the spatial arrangement of the chlorine atom relative to the ethyl group is frequently ambiguous using standard 1D NMR due to the lack of a proton on the

-carbon (the chlorine-bearing carbon).

This guide compares the two primary validation methodologies—Nuclear Magnetic Resonance (NMR) and Single Crystal X-ray Diffraction (SC-XRD) —and establishes why SC-XRD is the requisite "Gold Standard" for this class of compounds.

Comparative Analysis: NMR vs. X-Ray Crystallography[2][3]

Decision Matrix: Choosing the Right Validation Tool

The following diagram illustrates the logical pathway for selecting the validation method based on sample state and structural ambiguity.

ValidationLogic Start Sample: 1-Bromo-4-(1-chlorobutenyl)benzene StateCheck Physical State Check Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid Solid Crystalline Solid StateCheck->Solid NMR_Path 1H/13C NMR + NOESY Liquid->NMR_Path Cryo In-situ Cryo-Crystallization Liquid->Cryo If critical XRD_Path Single Crystal XRD Solid->XRD_Path Ambiguity Is NOE Signal Ambiguous? NMR_Path->Ambiguity Result_XRD Absolute Configuration (Definitive) XRD_Path->Result_XRD Result_NMR Probable Configuration (High Uncertainty) Ambiguity->Result_NMR Yes (Cl isolation) Ambiguity->Result_XRD Need certainty Cryo->XRD_Path

Figure 1: Decision logic for structural validation. Note that while NMR is faster, the isolation of spin systems by the Chlorine atom often forces the need for XRD.

Technical Comparison Table
FeatureMethod A: NMR (NOESY/COSY)Method B: X-Ray Crystallography (SC-XRD)
Primary Output Proton connectivity & spatial proximity (< 5Å).3D Electron density map & atomic coordinates.[1]
Stereochem Capability Inferred. Relies on NOE signals between the alkene proton and the phenyl ring vs. ethyl group.Absolute. Direct visualization of

vs.

geometry.[1]
Limitation The Cl atom on C(

) has no protons. This "silent" atom breaks the spin system, making NOE interpretation difficult if rotation is restricted.[1]
Requires a single crystal.[1] This compound may be an oil at room temperature (MP < 25°C).[1]
Data Confidence 85-90% (Model dependent).[1]>99% (Direct observation).[1]
Sample Req. ~5-10 mg in solution (

).[1]
Single crystal (~0.1 - 0.3 mm).[1]

Experimental Protocol: SC-XRD Validation

Since halogenated styrenes often exist as oils or low-melting solids, this protocol includes steps for difficult crystallizations.[1]

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain a single crystal suitable for diffraction (


 mm).
  • Solvent Selection: Use a solvent system that balances polarity.[1]

    • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • Anti-solvent:[1] Pentane or Hexane.[1][2]

  • Technique: Vapor Diffusion (Recommended for Oils):

    • Dissolve 20 mg of the product in 0.5 mL of DCM in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Pentane.

    • Seal the outer jar. As pentane diffuses into the DCM, solubility decreases, promoting slow lattice formation.[1]

  • Low-Temperature Handling: If the product is an oil at RT, perform the crystallization in a

    
     freezer.
    
Phase 2: Data Collection & Refinement

Objective: Solve the structure using the Heavy Atom Method.

  • Mounting: Select a crystal under a microscope using polarized light to ensure singularity (sharp extinction).[1] Mount on a Kapton loop using Paratone oil.[1]

  • Cooling: Immediately transfer to the diffractometer under a nitrogen stream at 100 K . This freezes bond vibrations and prevents melting.[1]

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å).[1]
    • Why Mo? The Bromine atom (

      
      ) absorbs Cu-radiation too strongly. Mo minimizes absorption errors while maximizing resolution.[1]
      
  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing).[1] The heavy Bromine and Chlorine atoms will dominate the scattering, making the initial phase determination trivial.

Workflow Visualization

XRD_Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis Step1 Vapor Diffusion (DCM/Pentane) Step2 Mount on Loop (Paratone Oil) Step1->Step2 Step3 Cool to 100K (N2 Stream) Step2->Step3 Step4 Diffraction (Mo-K source) Step3->Step4 Step5 Phasing (Heavy Atom) Step4->Step5 Step6 Refinement (SHELXL) Step5->Step6

Figure 2: Step-by-step workflow from crude oil to refined structure.

Supporting Experimental Data (Reference Values)

When validating your structure, compare your refined parameters against these standard geometric values for halogenated alkenes. Significant deviation suggests disorder or incorrect assignment.[1]

Expected Bond Metrics

The most critical validation point is the C-Cl bond length . In a vinyl system, it is shorter than an alkyl C-Cl bond due to


 hybridization and resonance.[1]
ParameterBond TypeExpected Value (Å)Significance
Bond Length

1.71 - 1.74 Å Confirms vinyl chloride character. (vs. 1.79 Å for alkyl chloride) [1].[1]
Bond Length

1.89 - 1.91 Å Standard aromatic C-Br length.[1]
Bond Length

(Alkene)
1.32 - 1.34 Å Confirms double bond retention.[1]
Torsion Angle

~0° or ~180° Defines

(Trans) vs

(Cis) geometry.[1]
Interpretation of the ORTEP Diagram

Upon solving the structure:

  • Heavy Atom Location: The Bromine should be para- to the alkenyl chain.

  • Stereochemistry: Look down the C=C axis.[1]

    • If the Phenyl ring and the Ethyl group are on opposite sides, it is the

      
      -isomer .
      
    • If they are on the same side, it is the

      
      -isomer .
      
  • Halogen Bonding: Check for intermolecular interactions.[1] Cl...Cl or Br...Br contacts less than the sum of van der Waals radii (approx 3.5 Å) often stabilize the crystal lattice in these systems [2].

References

  • Allen, F. H., et al. (1987).[1] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1]

  • Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualization."[1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.